5-(Bromomethyl)-3-iodo-1H-indazole CAS number search
The following technical guide details the identification, synthesis, and application of 5-(Bromomethyl)-3-iodo-1H-indazole , a critical intermediate in the development of small-molecule kinase inhibitors. Core Scaffold f...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the identification, synthesis, and application of 5-(Bromomethyl)-3-iodo-1H-indazole , a critical intermediate in the development of small-molecule kinase inhibitors.
Core Scaffold for Heterocyclic Drug Discovery
Compound Identification & Profile
This compound acts as a bifunctional "linchpin" scaffold. It possesses two distinct electrophilic sites—the C3-iodo group (aryl halide) and the C5-bromomethyl group (benzylic halide)—allowing for orthogonal functionalization strategies.
Property
Specification
Chemical Name
5-(Bromomethyl)-3-iodo-1H-indazole
Common Precursor CAS
885518-92-3 (3-Iodo-5-methyl-1H-indazole)
Parent Core CAS
614-08-4 (5-Methyl-1H-indazole)
Molecular Formula
C₈H₆BrIN₂
Molecular Weight
336.96 g/mol
Physical State
Pale yellow to brown solid (typical for iodo-indazoles)
Solubility
Soluble in DMSO, DMF, THF; limited solubility in water.
Note on CAS Number: A specific CAS number for the unprotected 5-(bromomethyl)-3-iodo-1H-indazole is not widely listed in public commercial aggregators, indicating it is typically generated in situ or synthesized on-demand from the stable precursor 3-iodo-5-methyl-1H-indazole (CAS 885518-92-3) .
Synthesis Strategy
The synthesis requires a stepwise approach to avoid regioselectivity issues. The iodine must be installed before the bromination of the methyl group to prevent side reactions (e.g., displacement of the labile benzylic bromide).
Workflow Diagram
Figure 1: Stepwise synthetic route from commercially available starting materials.
Detailed Protocols
Step 1: C3-Iodination of 5-Methyl-1H-indazole
This step installs the iodine atom at the 3-position using electrophilic aromatic substitution.
Add KOH (3-4 eq) followed by portion-wise addition of iodine (2.0 eq).
Stir at room temperature (RT) for 1–3 hours. Monitor by TLC/LC-MS.
Quench: Pour into ice water containing sodium thiosulfate (
) to neutralize excess iodine.
Isolation: Filter the resulting precipitate. The product, 3-iodo-5-methyl-1H-indazole , is typically obtained as a pale brown solid (Yield ~90-93%).[1]
Validation:
H NMR should show the disappearance of the C3 proton signal.
Step 2: Radical Bromination (Wohl-Ziegler)
This step converts the methyl group to a bromomethyl group.
Reagents: N-Bromosuccinimide (NBS), Radical Initiator (AIBN or Benzoyl Peroxide).
Solvent:
(classic) or Acetonitrile/Trifluorotoluene (greener alternatives).
Procedure:
Dissolve 3-iodo-5-methyl-1H-indazole (1.0 eq) in the solvent.
Add NBS (1.05 eq) and catalytic AIBN (0.1 eq).
Reflux the mixture (approx. 70-80°C) for 2–6 hours under inert atmosphere (
).
Workup: Cool to RT. Filter off the succinimide byproduct. Concentrate the filtrate.
Critical Control Point: Avoid over-bromination (dibromomethyl formation). Stop the reaction when ~95% conversion is observed by LC-MS.
Protection Note: If N1-bromination is observed, protect the indazole nitrogen with a Boc group (using
, DMAP) before Step 2.
Reactivity & Applications
This scaffold is highly valued in medicinal chemistry because it allows for Late-Stage Diversification .
Reactivity Profile
The molecule offers two "handles" with distinct reactivity profiles, allowing sequential modification.
Figure 2: Orthogonal reactivity map. The C3-iodo bond is stable to SN2 conditions, and the C5-bromomethyl bond is stable to many non-reductive Pd-coupling conditions.
Target Applications
Kinase Inhibitors: The indazole core mimics the adenine ring of ATP, making it a privileged structure for binding to the ATP-binding pocket of kinases (e.g., VEGFR, PDGFR inhibitors like Axitinib analogs).
Fragment-Based Drug Design (FBDD): The C3-iodine allows for rapid library generation via Suzuki coupling to explore chemical space deep within the binding pocket.
PROTAC Linkers: The C5-bromomethyl group provides an excellent attachment point for linker chains used in Proteolysis Targeting Chimeras (PROTACs).
Safety & Handling
Lachrymator Hazard: Like most benzylic bromides, this compound is a potent lachrymator (tear gas agent). Handle only in a functioning fume hood.
Skin Corrosive: Causes severe skin burns and eye damage. Double-gloving (Nitrile) is recommended.
Storage: Store at 2–8°C, protected from light (to prevent C-I bond homolysis) and moisture (to prevent hydrolysis of the C-Br bond to the alcohol).
References
Preparation of 3-Iodo-5-methyl-1H-indazole
BenchChem Protocols.
Source:
General Indazole Iodination Methodology
López-Alvarado, P., et al. (2018).[1] "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles." Molecules, 23(8), 2056.
Source:
Wohl-Ziegler Bromination Review
Master Organic Chemistry. "N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry."[2]
5-bromomethyl-3-iodoindazole molecular weight and formula
The following technical guide provides an in-depth analysis of 5-bromomethyl-3-iodo-1H-indazole , a specialized heterocyclic intermediate used in the development of kinase inhibitors and multi-functional drug scaffolds....
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 5-bromomethyl-3-iodo-1H-indazole , a specialized heterocyclic intermediate used in the development of kinase inhibitors and multi-functional drug scaffolds.
Core Scaffold Analysis, Synthesis Protocols, and Applications
5-bromomethyl-3-iodo-1H-indazole is a dual-functionalized indazole derivative. It features a labile alkyl bromide at the C5 position (for nucleophilic substitution) and a stable aryl iodide at the C3 position (for palladium-catalyzed cross-coupling), making it a high-value "linchpin" scaffold in medicinal chemistry.
The benzylic bromide is susceptible to hydrolysis; C-I bond is photolabile.
Structural Analysis
Indazole Core: Provides the hydrogen bond donor/acceptor motif (N1-H/N2) often required for ATP-mimetic kinase binding.
C3-Iodine: A "hard" halogen handle. The C-I bond is weaker than C-Br or C-Cl, making it highly reactive for Suzuki-Miyaura or Sonogashira couplings under mild conditions, allowing for the late-stage introduction of aryl or heteroaryl groups.
C5-Bromomethyl: A "soft" electrophile. The benzylic bromide is highly reactive toward nucleophiles (amines, thiols, alkoxides), enabling the rapid attachment of solubilizing tails or pharmacophores.
Synthesis & Manufacturing Strategy
Because this compound is not a standard commodity chemical, it is typically synthesized de novo from 5-methyl-1H-indazole. The synthesis requires a strategic sequence to prevent iodine scrambling during the radical bromination step.
Retrosynthetic Analysis (Graphviz)
Figure 1: Strategic synthesis route protecting the N1 position to prevent side reactions during radical bromination.
Detailed Experimental Protocols
Stage 1: C3-Selective Iodination
Direct iodination of the electron-rich indazole ring occurs preferentially at the C3 position.
Dissolve 5-methyl-1H-indazole (1.0 eq) in DMF (5 mL/mmol).
Add KOH pellets (3.0 eq) followed by portion-wise addition of iodine (2.0 eq).
Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane).
Quench: Pour into 10% aqueous
(sodium thiosulfate) to reduce excess iodine.
Isolation: Filter the precipitate, wash with water, and dry under vacuum.
Yield Target: >90%.
Stage 2: N1-Protection (Critical Step)
Rationale: Radical bromination (Stage 3) on a free NH-indazole can lead to N-bromination or oxidative dimerization. Protection with a Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl) group is mandatory.
Reagents:
(Di-tert-butyl dicarbonate), DMAP (cat.), TEA.
Protocol:
Suspend 3-iodo-5-methylindazole in THF.
Add TEA (1.5 eq) and DMAP (0.1 eq).
Add
(1.2 eq) at 0°C, then warm to RT.
Stir until conversion is complete (~2 h).
Workup: Aqueous wash, extract with EtOAc, dry over
.
Stage 3: Wohl-Ziegler Radical Bromination
Rationale: This step converts the 5-methyl group to a 5-bromomethyl group.
or PhCl (Chlorobenzene) - PhCl is greener and allows higher temps.
Critical Process Parameter (CPP):Thermal Initiation vs. Photo Initiation.
Avoid UV light initiation, as the C-I bond at position 3 is photolabile and may cleave, leading to iodine scrambling. Use thermal initiation (reflux) with AIBN.
Protocol:
Dissolve N-Boc-3-iodo-5-methylindazole (1.0 eq) in anhydrous PhCl.
Add NBS (1.05 eq) and AIBN (0.1 eq).
Heat to 80–90°C (or reflux if using
) under .
Monitor: Stop reaction immediately upon consumption of starting material (typically 1–3 h) to prevent over-bromination to the dibromomethyl species.
Workup: Cool, filter off succinimide byproduct, concentrate filtrate.
Purification: Rapid column chromatography (silica gel). Note: Benzyl bromides are unstable on silica; keep contact time short.
Reactivity & Applications in Drug Discovery
This scaffold is designed for "Diversity-Oriented Synthesis" (DOS). The orthogonal reactivity of the bromide and iodide allows for sequential functionalization.
Reactivity Map (Graphviz)
Figure 2: Orthogonal reactivity profile. The C5-bromide allows for fragment coupling, while the C3-iodide enables scaffold extension.
Strategic Usage
Kinase Inhibition: The indazole core mimics the adenine ring of ATP. The C3 position projects into the hydrophobic pocket of the kinase enzyme. Using the C3-iodide, researchers can couple various aryl groups to tune selectivity (e.g., targeting VEGFR, PDGFR, or Aurora kinases).
Fragment Linking: The C5-bromomethyl group is used to attach "tail" moieties—often morpholine, piperazine, or solubilizing amines—that extend into the solvent-exposed region of the binding pocket, improving the drug's pharmacokinetic (PK) properties.
Safety & Handling Guidelines
Lachrymator: Like most benzyl bromides, this compound is a potent lachrymator (tear gas agent). Handle only in a functioning fume hood.
Vesicant: Skin contact can cause severe blistering. Double-gloving (Nitrile) is recommended.
Storage: Store at -20°C under inert gas (Argon/Nitrogen). Protect from light to prevent C-I bond homolysis and degradation.
References
Synthesis of 3-iodo-1H-indazoles
Title: Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boron
Strategic Divergence in Indazole Functionalization: A Technical Guide to 5-Bromo-3-iodoindazole vs. 5-(Bromomethyl)-3-iodoindazole
Executive Summary In modern drug discovery and medicinal chemistry, the -indazole scaffold is a privileged pharmacophore, frequently deployed as a bioisostere for indoles to target kinase hinge regions. The precise funct...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and medicinal chemistry, the
-indazole scaffold is a privileged pharmacophore, frequently deployed as a bioisostere for indoles to target kinase hinge regions. The precise functionalization of this core dictates the pharmacokinetic and target-binding profile of the resulting lead compounds. This guide dissects the critical mechanistic differences between two pivotal building blocks: 5-bromo-3-iodoindazole and 5-(bromomethyl)-3-iodoindazole . By understanding the disparate electronic environments and bond dissociation energies of their respective bromine-containing moieties, chemists can design highly orthogonal, self-validating synthetic workflows.
Mechanistic Profiling and Causality
The fundamental difference between these two building blocks lies in the hybridization state and electronic environment of the carbon atom attached to the bromine.
5-Bromo-3-iodoindazole: The Arena of Orthogonal Cross-Coupling
5-bromo-3-iodoindazole (CAS: 459133-66-5) features two
-hybridized carbon-halogen bonds[1]. The strategic value of this molecule lies in the differential reactivity of the C-I and C-Br bonds toward oxidative addition by low-valent transition metals, such as Pd(0).
Causality: The C3-I bond has a lower bond dissociation energy (~65 kcal/mol) compared to the C5-Br bond (~81 kcal/mol). Consequently, oxidative addition at the C3 position is kinetically favored.
Application: This allows for chemoselective Suzuki-Miyaura or Sonogashira couplings at C3 under mild conditions, leaving the C5-Br intact for subsequent, harsher cross-coupling reactions[2].
5-(Bromomethyl)-3-iodoindazole:
vs. Transition Metal Catalysis
Conversely, 5-(bromomethyl)-3-iodoindazole introduces a benzylic
-hybridized carbon-bromine bond.
Causality: The bromomethyl group is highly polarized and sterically unhindered, making it an exceptional electrophile for
nucleophilic substitution[3]. The C3-I bond, being -hybridized, is completely inert to conditions.
Application: This creates a perfect orthogonal system. The C5 position can be rapidly functionalized with amines, alcohols, or thiols at room temperature, while the C3-I bond is preserved exclusively for downstream palladium-catalyzed cross-coupling[4].
Quantitative & Qualitative Comparison
To facilitate rapid decision-making in synthetic route design, the core properties and reactivity profiles of both building blocks are summarized below.
Property / Feature
5-bromo-3-iodoindazole
5-(bromomethyl)-3-iodoindazole
Molecular Formula
CHBrIN
CHBrIN
Electrophilic Center 1
C3-Iodide ()
C3-Iodide ()
Electrophilic Center 2
C5-Bromide ()
C5-Bromomethyl ( benzylic)
Primary Reactivity (C5)
Pd-Catalyzed Cross-Coupling
Nucleophilic Substitution
Approx. Bond Energy (C-Br)
~81 kcal/mol
~68 kcal/mol (benzylic)
Orthogonality Strategy
Sequential Pd-Coupling (Temp/Cat dependent)
(RT) followed by Pd-Coupling (Heat)
Experimental Workflows and Self-Validating Protocols
As researchers, we must ensure that every protocol is a self-validating system. The success of Step 1 must be analytically verified before proceeding to Step 2 to prevent the generation of complex, inseparable mixtures.
Protocol A: Orthogonal Sequential Suzuki Coupling of 5-bromo-3-iodoindazole
Step 1: C3-Selective Suzuki Coupling
Reagents: 5-bromo-3-iodoindazole (1.0 eq), Boronic acid A (1.05 eq), Pd(PPh
) (0.05 eq), NaCO (2.0 eq).
Solvent/Conditions: THF/H
O (4:1), 60°C for 4 hours.
Causality: We specifically choose a weaker catalyst (Pd(PPh
)) and a lower temperature (60°C) to restrict oxidative addition strictly to the weaker C-I bond[2].
Self-Validation Checkpoint: LC-MS analysis of the crude mixture must show complete consumption of the starting material (
~323)[1]. Crucially, the isotopic pattern of the product must retain the 1:1 ratio characteristic of a single bromine atom (Br/Br), confirming that the C-Br bond remains intact.
Step 2: C5 Suzuki Coupling
Reagents: Intermediate from Step 1 (1.0 eq), Boronic acid B (1.5 eq), Pd(dppf)Cl
(0.1 eq), KPO (3.0 eq).
Solvent/Conditions: 1,4-Dioxane/H
O (4:1), 100°C for 12 hours.
Causality: Harsher conditions (100°C) and a more electron-rich, bidentate ligand (dppf) are required to force the oxidative addition into the stronger
C-Br bond.
Orthogonal sequential Suzuki cross-coupling pathway for 5-bromo-3-iodoindazole.
Protocol B: Divergent
and Suzuki Coupling of 5-(bromomethyl)-3-iodoindazole
Solvent/Conditions: Dichloromethane (DCM), Room Temperature for 2 hours.
Causality: The benzylic bromide is highly electrophilic. Running the reaction at room temperature ensures rapid
displacement while completely avoiding any transition-metal-free side reactions at the C-I bond[3].
Self-Validation Checkpoint: TLC (Hexanes/EtOAc) will show a highly polar spot (amine product) compared to the non-polar starting material. LC-MS will show the expected [M+H]
for the aminated iodoindazole, with the complete disappearance of the bromine isotopic signature, confirming successful displacement.
Causality: With the C5 position safely functionalized, standard Suzuki conditions can be applied to the C3-I bond to install the final aryl group[4].
Sequential SN2 amination and Suzuki coupling of 5-(bromomethyl)-3-iodoindazole.
References
Title: C3-INDAZOLE FUNCTIONALIZATION: A REVIEW
Source: Institute of Chemistry of Clermont-Ferrand (DOI)
URL: [Link]
Title: From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor
Source: Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
5-(Bromomethyl)-3-iodo-1H-indazole: Structural Elucidation, Synthesis, and Orthogonal Functionalization in Drug Development
Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and target-specific protein degraders[1]. Among its derivatives, 5-(br...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and target-specific protein degraders[1]. Among its derivatives, 5-(bromomethyl)-3-iodo-1H-indazole stands out as a highly versatile, bifunctional building block. By possessing two distinct electrophilic sites—an aliphatic benzylic bromide and an aromatic iodide—this molecule enables precise, orthogonal, and sequential functionalization.
This technical guide elucidates the cheminformatics identity of 5-(bromomethyl)-3-iodo-1H-indazole, details the mechanistic causality behind its synthesis, and provides self-validating protocols for its application in late-stage drug development.
Chemical Identity & Cheminformatics Data
Accurate structural representation is critical for computational docking, library enumeration, and patent filing. The standard indazole numbering designates the nitrogen atoms as N1 and N2, with the bridgehead carbons at 3a and 7a[2]. In this molecule, the iodine atom is positioned at the electron-rich C3 position of the pyrazole ring, while the bromomethyl group is attached to the C5 position of the fused benzene ring.
Mechanistic Rationale: The Power of Orthogonal Halogens
The strategic placement of bromine and iodine on the indazole core is not arbitrary; it is designed to exploit kinetic and thermodynamic differences in reactivity.
The C5-Bromomethyl Group (Kinetic Electrophile): The benzylic carbon is highly susceptible to nucleophilic aliphatic substitution (
). Because bromide is an excellent leaving group and the benzylic position stabilizes the transition state, this site reacts rapidly with amines, thiols, or alkoxides at room temperature under mild basic conditions.
The C3-Iodo Group (Thermodynamic Electrophile): The C3 position of the indazole is relatively electron-rich, making direct nucleophilic aromatic substitution (
) unfavorable. However, the carbon-iodine bond is highly susceptible to oxidative addition by Palladium(0) catalysts. This allows for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira)[3].
Because the
reaction occurs at room temperature without a catalyst, it can be executed first without triggering the C-I bond. This orthogonality prevents unwanted cross-reactivity and polymerization.
Fig 1: Mechanistic divergence of C5-bromomethyl and C3-iodo reactive sites.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific analytical checkpoints to confirm causality and reaction success.
Protocol 4.1: De Novo Synthesis of the Scaffold
The synthesis begins with commercially available 5-methyl-1H-indazole and proceeds via a two-step halogenation sequence.
Step 1: Electrophilic Iodination at C3
Causality: Potassium hydroxide (KOH) deprotonates the indazole N-H, significantly increasing the electron density of the pyrazole ring. This directs the electrophilic attack of molecular iodine (
Dissolve 5-methyl-1H-indazole (1.0 eq) in anhydrous DMF.
Add KOH (3.0 eq) and stir for 15 minutes at 0 °C to form the indazolide anion.
Slowly add
(1.5 eq) dissolved in DMF. Stir at room temperature for 2 hours.
Quench with saturated aqueous
to reduce unreacted iodine. Extract with EtOAc.
Validation Checkpoint:
-NMR will show the disappearance of the C3-H proton (typically around 8.0 ppm). LC-MS will show a mass shift of +126 Da.
Step 2: Wohl-Ziegler Benzylic Bromination at C5
Causality: N-Bromosuccinimide (NBS) provides a low, steady concentration of bromine radicals. Azobisisobutyronitrile (AIBN) acts as a thermal initiator. Upon heating, AIBN decomposes into isobutyronitrile radicals, which abstract a hydrogen specifically from the C5-methyl group due to the stability of the resulting benzylic radical[5],[6].
Methodology:
Dissolve 3-iodo-5-methyl-1H-indazole (1.0 eq) in trifluorotoluene (or
).
Add NBS (1.1 eq) and AIBN (0.1 eq).
Reflux the mixture (80-90 °C) for 4-6 hours under an inert argon atmosphere.
Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate.
Validation Checkpoint:
-NMR will show the C5-methyl singlet (~2.4 ppm) shifting downfield to ~4.6 ppm, integrating for 2 protons ().
Fig 2: Orthogonal synthetic workflow from 5-methyl-1H-indazole to bis-functionalized derivatives.
Methodology: Dissolve 5-(bromomethyl)-3-iodo-1H-indazole in acetonitrile. Add a secondary amine (e.g., morpholine, 1.2 eq) and
(2.0 eq). Stir at 25 °C for 3 hours.
Validation Checkpoint: The reaction is strictly chemoselective. The C3-iodo group remains completely intact. LC-MS will confirm the exact mass of the aminated product, retaining the characteristic
/ isotopic pattern if other halogens are present, but definitively showing the retention of Iodine (no -127 Da loss).
Step 2: Suzuki-Miyaura Cross-Coupling
Methodology: Dissolve the C5-aminated intermediate in a 4:1 mixture of 1,4-dioxane and water. Add an arylboronic acid (1.2 eq),
(2.0 eq), and (5 mol%). Degas with argon for 10 minutes, then heat to 90 °C for 12 hours[3].
Validation Checkpoint: Complete consumption of the starting material via TLC. High-Resolution Mass Spectrometry (HRMS) will confirm the loss of the iodine atom and the successful installation of the aryl payload.
Conclusion
The rational design of 5-(bromomethyl)-3-iodo-1H-indazole provides medicinal chemists with a highly controllable scaffold. By leveraging the kinetic preference of the benzylic bromide and the thermodynamic activation requirement of the aromatic iodide, researchers can systematically build complex, bis-functionalized indazole libraries without the need for cumbersome protecting group strategies.
References
Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors
National Institutes of Health (NIH) / PubMed Central[Link][2]
A One-Pot–Three-Step Route to Triazolotriazepinoindazolones from Oxazolino-2H-indazoles
Organic Letters - ACS Publications[Link][5],[6]
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation
Molecules - MDPI[Link][4]
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors
National Institutes of Health (NIH) / PubMed Central[Link][3]
Solvation Dynamics and Stability of Bromomethyl-Iodo-Indazoles in Polar Aprotic Solvents
Executive Summary Bromomethyl-iodo-indazoles are highly versatile, bifunctional electrophilic intermediates widely utilized in medicinal chemistry for cross-coupling (via the iodo group) and targeted alkylation (via the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Bromomethyl-iodo-indazoles are highly versatile, bifunctional electrophilic intermediates widely utilized in medicinal chemistry for cross-coupling (via the iodo group) and targeted alkylation (via the bromomethyl group)[1]. While their solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) is generally excellent, the inherent reactivity of the bromomethyl moiety introduces severe stability bottlenecks. This technical guide provides a rigorous physicochemical analysis of their solvation behavior, details the mechanistic degradation pathways in these solvents, and establishes field-proven protocols for handling and high-throughput screening (HTS) preparation.
Physicochemical Profiling & Solvation Causality
The dissolution of bromomethyl-iodo-indazole in DMSO and DMF is driven by favorable thermodynamics, specifically the disruption of the indazole's intermolecular hydrogen-bonding network by the strong hydrogen-bond accepting capacity of the solvents.
The Indazole Core: Planar and aromatic, the indazole core readily stacks in the solid state. Solvents with high dielectric constants (
) and strong dipole moments are required to overcome this lattice energy.
The Iodo Substituent: Highly polarizable and lipophilic. Both DMSO and DMF efficiently solvate the heavy iodine atom through dipole-induced dipole interactions, significantly enhancing solubility compared to lighter halogenated analogs.
The Bromomethyl Group: This is the critical liability. While it does not hinder solubility, its highly electrophilic nature makes it susceptible to rapid solvolysis and oxidation in nucleophilic or oxygen-rich environments[2].
Quantitative Solvation and Stability Metrics
To facilitate experimental design, the comparative physicochemical parameters and empirical stability metrics of bromomethyl-iodo-indazole in DMSO and DMF are summarized below.
Parameter
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Dielectric Constant ()
46.7
36.7
Dipole Moment (D)
3.96
3.82
Estimated Max Solubility
>100 mg/mL (>250 mM)
>80 mg/mL (>200 mM)
Primary Degradation Pathway
Kornblum Oxidation (Aldehyde)
Amination (via trace HNMe)
Half-Life at 25°C (10 mM)
< 12–24 hours
48–72 hours
Optimal Storage Temp
-80°C (Flash-frozen)
-20°C (Under Argon)
Mechanistic Degradation Pathways
Understanding why degradation occurs is paramount for maintaining scientific integrity during drug development workflows.
In DMSO , the solvent acts not just as a diluent, but as a mild stoichiometric oxidant. The oxygen atom of DMSO attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. The resulting alkoxysulfonium intermediate rapidly collapses, releasing dimethyl sulfide (DMS) and yielding a formyl-iodo-indazole (aldehyde)[3]. This is a classic Kornblum oxidation[4].
In DMF , degradation is typically driven by solvent impurities. DMF slowly degrades over time (especially in the presence of trace moisture, heat, or light) into formic acid and dimethylamine. The secondary amine is a potent nucleophile that rapidly displaces the bromide, forming a dimethylaminomethyl impurity.
Degradation pathways of bromomethyl-iodo-indazole in DMSO (oxidation) and DMF (amination).
Experimental Protocols: Self-Validating Systems
To ensure reproducibility, the following protocols are designed with built-in validation steps to mitigate the degradation pathways outlined above.
Protocol 1: Kinetic Solubility Determination via Nephelometry
Objective: Determine the aqueous kinetic solubility limit from a DMSO stock without confounding degradation artifacts.
Preparation: Weigh 3.5 mg of bromomethyl-iodo-indazole in a humidity-controlled environment. Dissolve immediately in 1.0 mL of anhydrous, amine-free DMSO (stored over 3Å molecular sieves) to create a ~10 mM stock.
Serial Dilution: Within 15 minutes of stock preparation (to preclude Kornblum oxidation), perform a 10-point 2-fold serial dilution of the DMSO stock into a 96-well plate.
Aqueous Spiking: Transfer 5 µL of each DMSO dilution into 195 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a clear-bottom UV-transparent plate. (Final DMSO concentration = 2.5%).
Incubation & Measurement: Incubate for exactly 60 minutes at 25°C. Measure light scattering (nephelometry) at 620 nm.
Validation (Causality): The sudden increase in light scattering indicates the precipitation threshold. By strictly limiting the DMSO exposure time to <1.5 hours, the precipitation measured is definitively the parent compound, not the more polar aldehyde degradant.
Protocol 2: Preparation of High-Fidelity HTS Stock Solutions
Objective: Create stable master stocks for long-term biological screening or synthetic staging.
Solvent Purification: Use only HPLC-grade DMF that has been freshly sparged with Argon for 30 minutes to remove dissolved oxygen and volatile amines.
Dissolution: Dissolve the compound to a concentration of 50 mM in the purified DMF. Rationale: DMF is preferred over DMSO for long-term storage of bromomethyl compounds because amination (in purified DMF) is slower than the intrinsic oxidation rate in DMSO.
Cryopreservation: Immediately flash-freeze the vials in liquid nitrogen. Store at -80°C.
Validation: Before use, thaw a single vial rapidly in a 37°C water bath (to prevent slow condensation of ambient moisture) and analyze via LC-MS. The absence of the [M-Br+OH] or [M-Br+NMe
] mass peaks validates the integrity of the storage system.
References
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles.
CAS 83902-02-7: 2-(Bromomethyl)-1,3-dimethylbenzene. CymitQuimica.
Value-addition of carbohydrate-derived platform molecules using stoichiometric redox reagents. RSC Publishing.
Microwave-assisted Kornblum oxidation of organic halides.
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on sourcing, synthesizing, and validating 5-(Bromomethyl)-3-iodo-1H-indazole .
Executive Summary: The "Make vs. Buy" Paradox
5-(Bromomethyl)-3-iodo-1H-indazole is a high-value bifunctional scaffold in kinase inhibitor discovery. Its strategic importance lies in its orthogonal reactivity:
C3-Iodine: A handle for Suzuki-Miyaura or Sonogashira couplings to build the core pharmacophore.
C5-Bromomethyl: An electrophilic "warhead" for nucleophilic substitutions (SN2) to attach solubilizing groups or target-binding motifs.
The Commercial Reality:
Unlike stable building blocks, this specific compound is rarely available as a shelf-stable catalog item due to the high reactivity of the benzylic bromide (susceptibility to hydrolysis and polymerization) and the light sensitivity of the C3-iodide.
Strategic Recommendation:
Do not search for a direct "off-the-shelf" supplier for kilogram quantities, as this often leads to degraded stock. Instead, adopt a "Late-Stage Functionalization" strategy:
Source the stable precursor: 3-Iodo-5-methyl-1H-indazole (CAS: 885518-92-3).[1][2]
Perform in-house or CRO-partnered bromination (Wohl-Ziegler reaction) immediately prior to use.
Technical Specifications & Precursor Sourcing
Since the target molecule is transient, your sourcing efforts must focus on the stable precursor.
The Precursor: 3-Iodo-5-methyl-1H-indazole[1][2][3]
The following suppliers have demonstrated inventory or synthesis capability for the precursor.
Supplier Tier
Company Name
Reliability Rating
Primary Region
Notes
Tier 1 (Stock)
BLD Pharm
High
Global (CN/US)
Consistent stock of CAS 885518-92-3. Good CoA transparency.
Tier 1 (Stock)
Combi-Blocks
High
USA
Excellent for rapid delivery; often stocks gram-to-kilo scale.
Tier 2 (Aggregator)
ChemScene
Medium
Global
Good for bulk inquiries; lead times may vary.
Tier 3 (Boutique)
ChemPUR
Medium
Europe
Specialized fine chemicals; good for smaller, high-purity batches.
Sourcing Tip: When ordering, explicitly request 1H-NMR verification of the C3-Iodine integrity , as de-iodination (reversion to 5-methyl-1H-indazole) is a common impurity in aged batches.
Synthetic Protocol: The Wohl-Ziegler Bromination
If you cannot find a custom synthesis partner, you must synthesize the target from the precursor. This protocol is optimized to minimize the formation of the gem-dibromo impurity.
Reaction Logic
The transformation utilizes N-Bromosuccinimide (NBS) and a radical initiator (AIBN or BPO) in non-polar solvent (CCl4 or PhCF3).
Why PhCF3 (Trifluorotoluene)? It is a greener, higher-boiling alternative to CCl4 that maintains the solubility profile necessary for radical propagation.
Why 3-Iodo Protection? The C3-iodine is relatively stable to radical conditions, but the indazole N-H proton can interfere. Ideally, protect N1 with THP or SEM before bromination, then deprotect. If performing directly on the free base, expect lower yields due to N-bromination side reactions.
Step-by-Step Methodology
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3-Iodo-5-methyl-1H-indazole (1.0 eq) in anhydrous PhCF3 (10 mL/g) .
Reagents: Add NBS (1.05 eq) . Crucial: Do not use a large excess of NBS to avoid dibromination.
Initiation: Add AIBN (0.1 eq) . Degas the solution with Argon for 10 minutes.
Reaction: Heat to 85°C (Reflux) . Irradiate with a visible light source (optional but accelerates initiation) or rely on thermal initiation.
Monitoring: Monitor by LCMS every hour. Look for the conversion of M+H (259) to M+H (337/339).
Stop point: When starting material is <5%. Do not wait for 100% conversion if dibromo impurity (>5%) starts appearing.
Workup: Cool to 0°C to precipitate succinimide. Filter rapidly.
Purification: Evaporate solvent. Recrystallize immediately from Cyclohexane/EtOAc. Avoid silica chromatography if possible, as benzylic bromides degrade on acidic silica.
Critical Pathway Visualization
The following diagram illustrates the synthesis logic and potential failure modes (impurities).
Caption: Reaction pathway for the synthesis of 5-(Bromomethyl)-3-iodo-1H-indazole, highlighting the critical balance between conversion and over-bromination.
Quality Assurance & Validation
Validating the identity and purity of 5-(Bromomethyl)-3-iodo-1H-indazole requires specific attention to its instability.
Analytical Protocols
Method
Purpose
Acceptance Criteria
1H-NMR (DMSO-d6)
Structure Verification
Diagnostic Peak: Singlet at ~4.7–4.9 ppm (CH2Br). Absence of: Singlet at ~2.4 ppm (Methyl starting material) and ~6.8 ppm (CHBr2 impurity).
LC-MS
Purity & Identity
Mass peak [M+H]+ = 336.9/338.9 (1:1 Br isotope pattern). Note: Inject immediately; benzylic bromides can hydrolyze in wet mobile phases.
TLC
Quick Check
Rf will be slightly lower than the methyl precursor in Hexane/EtOAc. Stain with KMnO4 (oxidizes benzylic position).
Storage & Stability[3]
Temperature: Store at -20°C.
Atmosphere: Store under Argon/Nitrogen.
Light: Protect from light (amber vial) to prevent C-I bond homolysis.
Shelf Life: < 3 months. Re-validate by NMR before use.
Safety & Handling (HSE)
Lachrymator Hazard: Benzylic bromides are potent lachrymators (tear gas agents).
Protocol: Always handle in a functioning fume hood.
Decontamination: Quench spills with 10% aqueous sodium thiosulfate or dilute ammonia.
Skin Corrosive: Causes severe skin burns. Double-glove (Nitrile) is mandatory.
References
Sapeta, K., & Kerr, M. A. (2019). Synthesis and chemical reactivity of 1H-indazoles. Thieme Connect. Retrieved October 26, 2023, from [Link]
Manac Inc. (2022). NBS Bromination: Allylic and Benzylic Positions. Chemia. Retrieved October 26, 2023, from [Link]
Synthesis of 5-(Bromomethyl)-3-iodo-1H-indazole from 5-methylindazole
Title: Synthesis of 5-(Bromomethyl)-3-iodo-1H-indazole: A Comprehensive Protocol for Medicinal Chemistry Applications Introduction & Mechanistic Rationale The 1H-indazole scaffold is a privileged pharmacophore in drug di...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Synthesis of 5-(Bromomethyl)-3-iodo-1H-indazole: A Comprehensive Protocol for Medicinal Chemistry Applications
Introduction & Mechanistic Rationale
The 1H-indazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors and KRAS modulators[1]. The target molecule, 5-(Bromomethyl)-3-iodo-1H-indazole , is a highly versatile bifunctional building block. The 3-iodo group serves as an orthogonal handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira), while the 5-bromomethyl group enables nucleophilic substitutions or further structural elaborations.
To achieve high yield and regioselectivity, a four-step synthetic sequence is employed:
Electrophilic Iodination: The C3 position of the indazole ring is the most electron-rich and susceptible to electrophilic aromatic substitution (EAS). Utilizing Iodine (
) and Potassium Hydroxide (KOH) in DMF generates the active iodinating species, selectively yielding 3-iodo-5-methyl-1H-indazole[2].
N1-Protection (THP): Direct radical bromination of unprotected indazoles is notoriously problematic, often resulting in competitive N-bromination or oxidative degradation. Protecting the N1 position with a tetrahydropyranyl (THP) group mitigates these side reactions and enhances the substrate's solubility in non-polar solvents[3].
Wohl-Ziegler Benzylic Bromination: The 5-methyl group is subjected to radical bromination using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN). Notably, this protocol replaces the highly toxic carbon tetrachloride (
) with benzotrifluoride (BTF, ), a greener solvent that maintains excellent radical chain propagation efficiency[4].
Deprotection: Mild acidic cleavage using Trifluoroacetic acid (TFA) in dichloromethane (DCM) removes the THP group without displacing the sensitive benzylic bromide.
Synthetic Workflow Diagram
Four-step synthetic workflow for 5-(Bromomethyl)-3-iodo-1H-indazole.
Experimental Protocols
Step 1: Synthesis of 3-Iodo-5-methyl-1H-indazole
Rationale: KOH deprotonates the indazole, increasing the electron density of the ring and directing the electrophilic iodine strictly to the C3 position.
Reagents: 5-Methyl-1H-indazole (1.0 equiv),
(1.5 equiv), KOH (3.0 equiv), DMF (0.2 M).
Procedure:
Dissolve 5-methyl-1H-indazole in anhydrous DMF and cool the solution to 0 °C using an ice bath.
Add KOH pellets (or crushed powder) in one portion and stir for 15 minutes.
Add
portion-wise over 30 minutes to maintain the internal temperature below 5 °C.
Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
Quench the reaction by pouring it into an ice-cold 10% aqueous sodium thiosulfate (
) solution to reduce unreacted iodine.
Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. The crude product is typically pure enough for the next step.
Step 2: Synthesis of 3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Rationale: Acid-catalyzed addition of the indazole N1 to the enol ether of 3,4-dihydro-2H-pyran (DHP) forms a stable THP aminal.
Suspend 3-Iodo-5-methyl-1H-indazole in anhydrous DCM at room temperature.
Add DHP followed by a catalytic amount of TsOH·
. The suspension will gradually clear as the protected product forms.
Stir for 3–4 hours until TLC indicates complete consumption of the starting material.
Quench the reaction with saturated aqueous
to neutralize the acid catalyst.
Separate the organic layer, extract the aqueous layer with DCM, dry the combined organics over
, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to afford the THP-protected intermediate.
Step 3: Synthesis of 5-(Bromomethyl)-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Rationale: Thermal decomposition of AIBN generates isobutyronitrile radicals, which abstract a bromine atom from NBS to initiate the radical chain reaction. Benzotrifluoride (BTF) provides an ideal, inert, and non-ozone-depleting medium for this transformation.
Dissolve the protected indazole in BTF in a round-bottom flask equipped with a reflux condenser.
Add recrystallized NBS and AIBN. Purge the system with Nitrogen or Argon for 10 minutes to remove oxygen, which can terminate radical chains.
Heat the mixture to 80 °C (reflux) for 4–6 hours.
Cool the reaction to room temperature. The byproduct, succinimide, will precipitate and float to the top.
Filter the mixture through a pad of Celite to remove succinimide, washing the filter cake with a small amount of DCM.
Concentrate the filtrate and purify immediately via flash chromatography to isolate the benzylic bromide. (Note: Benzylic bromides are lachrymators and prone to hydrolysis; handle with care and store under inert atmosphere.)
Step 4: Synthesis of 5-(Bromomethyl)-3-iodo-1H-indazole
Rationale: TFA selectively hydrolyzes the THP aminal without affecting the benzylic C-Br bond, provided the reaction is kept near 0 °C to room temperature.
Application Note: Protocol for C3-Iodination of 5-(Bromomethyl)-1H-indazole
Abstract This application note details a robust, high-fidelity protocol for the regioselective C3-iodination of 5-(bromomethyl)-1H-indazole. Unlike standard indazole iodination methods that utilize strong bases (KOH/NaOH...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust, high-fidelity protocol for the regioselective C3-iodination of 5-(bromomethyl)-1H-indazole. Unlike standard indazole iodination methods that utilize strong bases (KOH/NaOH), this protocol employs N-Iodosuccinimide (NIS) in Acetonitrile (MeCN) . This milder approach is critical to preserve the highly reactive 5-(bromomethyl) moiety (an alkyl halide) which is prone to nucleophilic attack (hydrolysis or polymerization) under basic conditions. The method described ensures >90% conversion with high regioselectivity for the C3 position, minimizing N-iodination byproducts.
Introduction & Mechanistic Rationale
The Challenge
The substrate, 5-(bromomethyl)-1H-indazole, presents a chemoselectivity paradox:
Indazole C3-Reactivity: The C3 position is the most electron-rich carbon, susceptible to electrophilic aromatic substitution (EAS). Standard protocols often use
with a strong base (KOH) to generate the reactive iodinating species and deprotonate the indazole.
Alkyl Halide Sensitivity: The 5-(bromomethyl) group is a potent electrophile. Exposure to strong bases (hydroxide, alkoxides) or nucleophilic solvents (alcohols) will rapidly displace the bromide via
mechanisms, yielding the alcohol or ether impurity.
The Solution: NIS-Mediated Iodination
To circumvent side reactions, we utilize N-Iodosuccinimide (NIS).[1] NIS acts as a source of the iodonium ion (
) under neutral or slightly acidic conditions. Acetonitrile is selected as the solvent for its polarity (solubilizing the indazole) and lack of nucleophilicity.
Reaction Mechanism
The reaction proceeds via an Electrophilic Aromatic Substitution (EAS). The indazole (acting as the nucleophile) attacks the electrophilic iodine of NIS. While N-iodination is kinetically possible, it is reversible; C3-iodination is thermodynamically preferred.
Figure 1: Mechanistic pathway for the C3-selective iodination using NIS.
Dissolution: Charge the flask with 5-(bromomethyl)-1H-indazole (1.0 g, 4.74 mmol). Add Acetonitrile (15 mL, 0.3 M concentration). Stir until fully dissolved.
Note: If the starting material is the HBr salt, add 1.0 equiv of Sodium Acetate (NaOAc) to buffer the solution, but avoid strong organic bases.
Reagent Addition: Cool the solution to 0°C using an ice bath. Protect the flask from direct light (wrap in aluminum foil) as alkyl iodides/bromides can be light-sensitive.
Incubation: Allow the reaction to warm to Room Temperature (20–25°C) naturally. Stir for 2–4 hours .
Phase 2: Monitoring & Workup
Monitoring: Check progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.
Target: Disappearance of starting material (
) and appearance of product ().
Quench: Once complete, dilute the mixture with EtOAc (50 mL) and pour into a separatory funnel containing 10% aqueous Sodium Thiosulfate (30 mL). Shake vigorously to reduce residual iodine (organic layer will turn from reddish-brown to pale yellow).
Extraction: Separate phases. Extract the aqueous layer once more with EtOAc (20 mL).
Washing: Combine organic layers and wash with Brine (30 mL). Dry over anhydrous
.
Concentration: Filter and concentrate under reduced pressure (Rotovap) at <40°C to yield the crude solid.
Phase 3: Purification
Purification: The crude material is often sufficiently pure (>90%). If necessary, purify via flash column chromatography.
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Gradient 0%
40% EtOAc in Hexanes.
Storage: Store the purified solid at -20°C under inert atmosphere. The compound is a potent alkylating agent; handle with care.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation.[10]
Quality Control & Troubleshooting
Analytical Parameters
1H NMR (DMSO-d6): Look for the disappearance of the C3-proton singlet (typically around
8.0–8.2 ppm in the starting material). The singlet ( ~4.8 ppm) must remain intact.
LC-MS: Mass shift of +126 Da (replacement of H [1] with I [127]).
Application Note: Chemoselective Functionalization of 5-(bromomethyl)-3-iodo-1H-indazole
Executive Summary This application note details the protocols for the nucleophilic substitution of 5-(bromomethyl)-3-iodo-1H-indazole , a high-value bifunctional scaffold in Fragment-Based Drug Discovery (FBDD). This mol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the protocols for the nucleophilic substitution of 5-(bromomethyl)-3-iodo-1H-indazole , a high-value bifunctional scaffold in Fragment-Based Drug Discovery (FBDD). This molecule presents a unique "orthogonal reactivity" profile:
Aryl Iodide (C3): Inert to standard nucleophilic conditions; reserved for metal-catalyzed cross-coupling (Suzuki, Sonogashira).
Indazole Nitrogen (N1): Acidic proton requiring strategic protection to prevent self-alkylation or regioselectivity errors.
This guide provides validated workflows for installing "head" groups (amines, thiols) at the C5 position while preserving the C3-iodide "tail" for subsequent library expansion.
Chemical Architecture & Reactivity Profile
The utility of 5-(bromomethyl)-3-iodoindazole lies in its ability to undergo sequential, chemoselective functionalization.
Reactivity Map
The following diagram illustrates the three distinct reactive sites and the logic of their sequential modification.
Caption: Orthogonal reactivity map of the indazole scaffold. C5 allows SN2 derivatization without affecting the C3-Iodine handle.
Pre-Requisite: Scaffold Synthesis & Protection
Commercial availability of the specific 5-(bromomethyl)-3-iodo derivative is often limited due to the instability of the benzylic bromide. It is best generated in situ or immediately prior to use from 3-iodo-5-methyl-1H-indazole .
Critical Strategic Decision:
To ensure high yields during nucleophilic substitution, N1-protection is mandatory . Unprotected indazoles will compete as nucleophiles, leading to polymerization or N-alkylation byproducts [1].
Bromination: Wohl-Ziegler reaction using NBS (N-bromosuccinimide) and AIBN in
or PhCl [3].
Protocol A: Nucleophilic Substitution with Amines (Amination)
This protocol describes the reaction of the N1-THP protected scaffold with a secondary amine (e.g., morpholine, piperazine). This is the primary method for installing solubility-enhancing groups.
Reaction Class: SN2 Substitution
Key Challenge: Preventing over-alkylation (quaternization) and hydrolysis of the bromide.
Lower yield due to competing elimination side-products.
DCM
None
RT
40%
Slow reaction; requires excess amine to act as base.
Protocol B: Thiol/Phenol Alkylation
This protocol is used to create thioether or ether linkages, common in kinase inhibitor "hinge binder" designs.
Materials
Nucleophile: Thiophenol or Phenol derivative (1.1 equiv)
Base:
(Cesium Carbonate) (1.5 equiv) - Cs promotes solubility of phenols.
Solvent: DMF or Acetone
Step-by-Step Procedure
Dissolve the Thiol/Phenol (1.1 mmol) in DMF (3 mL).
Add
(1.5 mmol) and stir for 15 min at RT to generate the thiolate/phenoxide anion.
Add a solution of 5-(bromomethyl)-3-iodo-1-(THP)-indazole (1.0 mmol) in DMF (2 mL) slowly.
Stir at RT for 1–2 hours.
Note: Thiolates are highly nucleophilic; reaction is often instantaneous.
Quench with saturated
solution and extract with EtOAc.
Downstream Workflow: C3-Functionalization
Once the C5-position is secured, the C3-iodine can be utilized.[1] The iodine is sterically crowded by the N2-lone pair and the C4-proton, requiring specific catalysts.
Conditions: Microwave irradiation at 110°C for 30 min [4].
Experimental Workflow Diagram
The following flowchart visualizes the complete "Make-then-Modify" pathway, highlighting the critical decision points for protection and chemoselectivity.
Caption: Step-by-step synthetic workflow from commercial starting materials to the functionalized scaffold.
Troubleshooting & Critical Parameters
Instability of the Benzylic Bromide
The 5-(bromomethyl) species is lachrymatory and thermally unstable.
Storage: Store at -20°C under Argon. Use within 48 hours of synthesis.
Validation: Check purity via
-NMR (). The benzylic signal appears as a singlet around 4.6–4.8 ppm. If a signal appears at 4.2 ppm (alcohol) or 9.8 ppm (aldehyde), the reagent has degraded.
Regioselectivity (N1 vs N2)
If the N1-protecting group is acid-labile (like THP), avoid acidic workups. If the final drug target requires a free NH, remove the THP group after the Suzuki coupling using HCl/MeOH or TFA/DCM.
C3-Iodine Stability
Avoid using strong organolithiums (e.g., n-BuLi) for deprotonation elsewhere in the molecule, as Lithium-Halogen exchange at the C3-position is extremely rapid.
References
Giraud, F., et al. (2010). "C3-Indazole functionalization: A review." Current Organic Chemistry, 14(10).
BenchChem Application Note. (2025). "Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole."
Master Organic Chemistry. (2011). "N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry (Wohl-Ziegler)."
Li, H., et al. (2014). "Discovery of Indazole Derivatives as Potent, Selective, and Orally Bioavailable Inhibitors." Journal of Medicinal Chemistry, 57(4).
Application Note: Optimization of Suzuki-Miyaura Cross-Coupling Conditions for 3-Iodoindazole Derivatives
Introduction & Strategic Context The indazole moiety is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antitumoral agents, and antibacterial therapeutics. Speci...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Context
The indazole moiety is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antitumoral agents, and antibacterial therapeutics. Specifically, the functionalization of the C3-position via palladium-catalyzed Suzuki-Miyaura cross-coupling is a highly effective strategy for generating structural diversity[1]. 3-Iodoindazoles are the substrates of choice for these transformations because the carbon-iodine bond at the C3-position is highly primed for oxidative addition by palladium(0) species, allowing for mild reaction conditions and broad functional group tolerance.
This application note provides an authoritative, self-validating guide to optimizing Suzuki coupling conditions for 3-iodoindazole derivatives, focusing on mechanistic causality, catalyst selection, and the critical decision of N1-protection.
Mechanistic Causality: The N1-Protection Dilemma
A fundamental decision in the cross-coupling of 3-iodoindazoles is the management of the N1-proton. The choice directly impacts the efficiency of the catalytic cycle.
The Unprotected Route: Unprotected 3-iodoindazoles can successfully undergo Suzuki coupling, which is highly advantageous for step economy. Research demonstrates that unprotected 3-iodo-5-nitroindazole couples efficiently with pinacol vinyl boronate[2]. The electron-withdrawing nitro group stabilizes the intermediate anion, facilitating the reaction. Conversely, attempting to use N-Boc protection on nitro-indazoles under basic coupling conditions often leads to in-situ deprotection and poor yields[2].
The Protected Route: For highly complex syntheses, such as the development of bacterial Gyrase B inhibitors, N-protection is often mandatory[3]. Protecting the indazole nitrogen with a Tetrahydropyranyl (THP) group prevents off-target coordination of the nitrogen lone pair to the palladium center, which can otherwise poison the catalyst or lead to non-productive pathways. Studies have shown that Suzuki coupling yields are significantly improved when the indazole NH is THP-protected[3].
Suzuki-Miyaura catalytic cycle for 3-iodoindazoles highlighting key mechanistic phases.
Catalyst Selection and Data Presentation
The choice of palladium catalyst and ligand architecture dictates the energy barriers of the intermediate steps. While monodentate phosphine ligands like
are robust for microwave-assisted vinylations[4], ferrocene-based bidentate ligands (e.g., ) often exhibit lower energy barriers for the transmetalation step[5]. The bite angle of dppf forces the intermediate into a cis-geometry, accelerating reductive elimination.
To ensure reproducibility, the following protocols incorporate built-in validation checkpoints.
Standardized self-validating workflow for the Suzuki cross-coupling of 3-iodoindazoles.
Protocol A: Microwave-Assisted C3-Vinylation of Unprotected 3-Iodoindazole
Mechanistic Rationale: Microwave irradiation ensures rapid, homogenous heating, which outpaces the competitive protodeboronation of the sensitive vinyl boronate species[4].
Reagent Assembly: In a microwave-safe glass vial, combine 3-iodoindazole (1.0 equiv, e.g., 0.82 mmol), vinyl boronic acid pinacol ester (2.0 equiv, 1.64 mmol), and
Solvent Addition: Add 1,4-dioxane (7 mL) and a 2M aqueous solution of
(2 mL)[4]. Causality: The biphasic mixture is necessary because the base requires water for solubility, while the organic substrate requires dioxane.
Degassing (Critical Step): Seal the vial with a septum and purge the mixture with nitrogen or argon gas for 10 minutes. Validation Check: Failure to degas will result in the immediate oxidation of Pd(0) to inactive Pd(II), visually indicated by the reaction turning prematurely black.
Reaction Execution: Place the sealed tube in a microwave reactor and irradiate at 120 °C for 40 minutes[4].
In-Process Validation: Remove an aliquot, dilute with EtOAc, and analyze via LC-MS. The complete disappearance of the 3-iodoindazole peak (
) validates successful oxidative addition and transmetalation.
Workup: Dilute the mixture with water (50 mL) and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 3-vinylindazole.
Protocol B: Conventional Heating for N-THP Protected 3-Iodoindazole
Mechanistic Rationale: For complex arylations where the N1-proton interferes with the catalytic cycle, prior THP protection ensures structural rigidity and prevents catalyst poisoning[3].
Protection (Pre-step): Treat the 3-iodoindazole with 3,4-dihydro-2H-pyran (DHP) and a catalytic amount of p-toluenesulfonic acid (p-TSA) in THF to yield the N-THP-3-iodoindazole[6].
Reagent Assembly: To a flame-dried Schlenk flask, add N-THP-3-iodoindazole (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and
(3.0 equiv).
Degassing & Catalyst Addition: Evacuate and backfill the flask with argon three times. Add degassed Toluene/Water (4:1 v/v) followed by
Reaction Execution: Heat the mixture to 80 °C and stir vigorously for 12 hours.
Workup & Deprotection: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and extract with EtOAc. To remove the THP group, treat the purified intermediate with HCl in methanol[3].
References
MDPI / PMC. "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation." Molecules, August 16, 2018. URL:[Link]
MDPI. "The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism." Molecules, March 23, 2023. URL:[Link]
PMC. "Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors." ACS Medicinal Chemistry Letters. URL:[Link]
Google Patents. "WO2012078777A1 - Bicyclic compounds as pim inhibitors." WIPO Patent Database.
Application Notes and Protocols for Sonogashira Coupling at the C3 Position of Iodo-indazoles
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the successful execution of the Sonogashira coupling reaction at...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful execution of the Sonogashira coupling reaction at the C3 position of iodo-indazoles. The indazole nucleus is a privileged scaffold in medicinal chemistry, and functionalization at the C3 position is a key strategy for the development of novel therapeutic agents. These application notes offer an in-depth exploration of the reaction mechanism, step-by-step experimental procedures, and critical insights into reaction optimization and troubleshooting.
Introduction: The Significance of C3-Alkynylated Indazoles
Indazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide array of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. The strategic introduction of an alkynyl group at the C3 position of the indazole ring via the Sonogashira coupling reaction provides a versatile handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for high-throughput screening. This carbon-carbon bond-forming reaction is renowned for its mild conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules.
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. The reaction is believed to proceed through two interconnected catalytic cycles, as depicted below.
Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocols
Part 1: Synthesis of the Starting Material: 3-Iodo-1H-indazole
A reliable synthesis of the 3-iodo-1H-indazole starting material is crucial for a successful coupling reaction. A common method involves the direct iodination of 1H-indazole.
Materials:
1H-Indazole
Potassium Hydroxide (KOH)
Iodine (I₂)
N,N-Dimethylformamide (DMF)
Deionized Water
Ethyl Acetate
Saturated Sodium Thiosulfate Solution
Brine
Procedure:
To a solution of 1H-indazole (1.0 eq) in DMF, add powdered KOH (2.0 eq).
Stir the mixture at room temperature for 30 minutes.
Cool the reaction mixture to 0 °C in an ice bath.
Add a solution of iodine (1.2 eq) in DMF dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into ice-cold water.
Extract the aqueous layer with ethyl acetate (3 x).
Wash the combined organic layers with saturated sodium thiosulfate solution to quench excess iodine, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-iodo-1H-indazole.
Part 2: N-Protection of 3-Iodo-1H-indazole
For a successful Sonogashira coupling at the C3 position, protection of the indazole nitrogen is often necessary to prevent side reactions.[2] The Boc (tert-butyloxycarbonyl) group is a common and easily removable protecting group.
Materials:
3-Iodo-1H-indazole
Di-tert-butyl dicarbonate (Boc₂O)
4-Dimethylaminopyridine (DMAP)
Acetonitrile (CH₃CN)
Procedure:
To a solution of 3-iodo-1H-indazole (1.0 eq) in acetonitrile, add Boc₂O (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
Stir the reaction mixture at room temperature for 2-4 hours.
Monitor the reaction by TLC.
Upon completion, remove the solvent under reduced pressure.
The crude tert-butyl 3-iodo-1H-indazole-1-carboxylate can often be used in the next step without further purification.
Part 3: Sonogashira Coupling of N-Boc-3-iodo-1H-indazole with Phenylacetylene
This protocol details the coupling of the N-protected 3-iodo-1H-indazole with phenylacetylene as a model terminal alkyne.[3]
Reagents and Catalysts:
Reagent/Catalyst
Molecular Weight ( g/mol )
Moles (mmol)
Equivalents
tert-butyl 3-iodo-1H-indazole-1-carboxylate
344.15
1.0
1.0
Phenylacetylene
102.13
1.2
1.2
PdCl₂(PPh₃)₂
701.90
0.10
0.10
Copper(I) Iodide (CuI)
190.45
0.10
0.10
Triethylamine (Et₃N)
101.19
3.0
3.0
Acetonitrile (CH₃CN)
41.05
-
-
Experimental Workflow:
Caption: Experimental workflow for the Sonogashira coupling of N-Boc-3-iodo-1H-indazole and subsequent deprotection.
Step-by-Step Procedure:
To a solution of tert-butyl 3-iodo-1H-indazole-1-carboxylate (1.0 mmol) in acetonitrile (5 mL) in a flame-dried flask under a nitrogen atmosphere, add phenylacetylene (1.2 mmol), copper(I) iodide (0.10 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.10 mmol), and triethylamine (3.0 mmol).[3]
Stir the reaction mixture at room temperature for 16 hours.[3]
Monitor the reaction by TLC until the starting material is consumed.
Upon completion, remove the solvent under reduced pressure.
Purify the residue by column chromatography on silica gel (eluent: 2% ethyl acetate in hexane) to yield the Boc-protected product.[3]
To a solution of the purified Boc-protected product in dichloromethane (3 mL), add trifluoroacetic acid (1 mL) at room temperature.[3]
Stir the resulting mixture at room temperature for 3 hours.[3]
Remove the solvent and TFA under reduced pressure.
Extract the residue with dichloromethane, wash with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate.
Purify the final product by column chromatography to obtain 3-(phenylethynyl)-1H-indazole.
Scope of the Reaction
The Sonogashira coupling at the C3 position of iodo-indazoles is compatible with a wide range of terminal alkynes, including aromatic, heteroaromatic, and aliphatic alkynes. The following table provides a representative, non-exhaustive list of potential coupling partners.
Entry
Terminal Alkyne
Expected Product
1
Phenylacetylene
3-(Phenylethynyl)-1H-indazole
2
1-Hexyne
3-(Hex-1-yn-1-yl)-1H-indazole
3
Ethynyltrimethylsilane
3-((Trimethylsilyl)ethynyl)-1H-indazole
4
Propargyl alcohol
(1H-Indazol-3-yl)prop-2-yn-1-ol
5
3-Ethynylpyridine
3-(Pyridin-3-ylethynyl)-1H-indazole
Expected Results and Characterization
The successful synthesis of 3-(phenylethynyl)-1H-indazole can be confirmed by standard analytical techniques.
Appearance: Typically a solid.
Yield: Good to excellent yields are expected (e.g., ~85% for the Boc-protected intermediate).[3]
Mass Spectrometry (ESI): m/z calculated for C₁₅H₁₀N₂ [M+H]⁺: 219.09, found: 219.1.
Troubleshooting
Issue
Potential Cause
Suggested Solution
Low or no conversion
Inactive catalyst
Ensure fresh, high-purity palladium and copper catalysts are used. Degas solvents thoroughly.
Insufficient base
Use a fresh bottle of amine base. Ensure at least 3 equivalents are used.
Steric hindrance
For bulky alkynes, consider increasing the reaction temperature or using a more active catalyst/ligand system.
Formation of alkyne homocoupling (Glaser coupling) product
Presence of oxygen
Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.
High concentration of copper catalyst
Reduce the amount of copper(I) iodide or consider a copper-free Sonogashira protocol.
Difficulty in purification
Co-elution of product and triphenylphosphine oxide
Optimize chromatographic conditions. A gradient elution may be necessary.
Product streaking on silica gel
Add a small amount of triethylamine (0.5-1%) to the eluent to neutralize the acidic silica gel.
References
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002, 653, 46-49.
Reddy, T. J., et al. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Bioorg. Med. Chem. Lett.2013, 23(17), 4843-4847.
Collot, V., et al. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Tetrahedron Lett.2002, 43(12), 2203-2205.
Strategic N-Protection of 5-(Bromomethyl)-3-iodo-1H-indazole: A Chemo-Selectivity Guide
Executive Summary: The "Self-Destruct" Paradox The target molecule, 5-(bromomethyl)-3-iodo-1H-indazole , represents a classic "ticking time bomb" in heterocyclic chemistry. It contains two mutually reactive functional gr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Self-Destruct" Paradox
The target molecule, 5-(bromomethyl)-3-iodo-1H-indazole , represents a classic "ticking time bomb" in heterocyclic chemistry. It contains two mutually reactive functional groups:[1][2]
The Electrophile: A highly reactive alkyl bromide (bromomethyl group) at C5.
The Nucleophile: An acidic, nucleophilic nitrogen (NH) at position 1.
The Core Problem: In its unprotected form, this molecule is inherently unstable. The intermolecular nucleophilic attack of the N1-nitrogen onto the C5-bromomethyl group of a neighboring molecule leads to rapid, uncontrollable polymerization (self-alkylation).
The Solution: You cannot simply "protect" 5-(bromomethyl)-3-iodo-1H-indazole. Instead, you must employ a Precursor Protection Strategy . The protection must be installed on the 5-methyl precursor before the bromomethyl group is generated via radical halogenation.
This guide details the strategic selection and application of N-protecting groups (PG) to successfully generate and handle this versatile intermediate.
Strategic Analysis: Protecting Group Selection
The choice of protecting group (PG) is dictated by the C3-Iodine (steric bulk) and the C5-Bromomethyl (lability).
Comparative Matrix of N-Protection Strategies
Feature
THP (Tetrahydropyranyl)
SEM (2-(Trimethylsilyl)ethoxymethyl)
Boc (tert-Butoxycarbonyl)
Primary Utility
Scale-Up / Process Chem
Complex Synthesis / Lithiation
Quick Screening
Installation
Acid-catalyzed (DHP/PTSA)
Base-mediated (NaH/SEM-Cl)
Base/Catalyst (DMAP/Boc2O)
Regioselectivity
High N1 selectivity (Steric driven)
Mixed N1/N2 (Condition dependent)
High N1 selectivity
Stability: NBS
High (Stable to radical cond.)
High
Moderate (Acid byproducts can cleave)
Stability: Base
High (Stable to Suzuki/Sonogashira)
Very High (Stable to strong bases)
Low (Labile to alkoxides)
Deprotection
Mild Acid (HCl/MeOH or AcOH)
Fluoride (TBAF) or Strong Acid
Mild Acid (TFA/HCl)
Cost
Low
High
Low
Decision Logic (DOT Visualization)
Caption: Decision matrix for selecting the optimal N-protecting group based on downstream constraints.
Detailed Protocols
Phase 1: Precursor Synthesis (The Setup)
Starting Material: 3-Iodo-5-methyl-1H-indazole.
Note: If starting from 5-methyl-1H-indazole, iodination (I2/KOH) must precede protection to leverage the steric bulk of the iodine for N1 selectivity.
Protocol A: THP Protection (The "Axitinib" Route)
Recommended for scale-up and general cross-coupling workflows.
Mechanism: Acid-catalyzed addition of the indazole nitrogen to the enol ether (3,4-dihydro-2H-pyran). The C3-iodine sterically hinders N2, driving selectivity toward N1.
Dissolution: Dissolve 3-iodo-5-methyl-1H-indazole in anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere.
Catalyst Addition: Add PTSA (5 mol%). Stir at room temperature (RT) for 10 minutes.
DHP Addition: Add DHP dropwise via syringe over 20 minutes. The reaction is slightly exothermic.
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1).[3] The N1-THP product usually runs faster (higher Rf) than the starting material.
Quench: Add saturated aqueous NaHCO3. Stir vigorously for 15 minutes to neutralize the acid.
Workup: Separate phases. Extract aqueous layer with DCM. Wash combined organics with Brine, dry over Na2SO4, and concentrate.
Purification: Silica gel chromatography.
Critical Check: Ensure separation of N1 (Major) and N2 (Minor) isomers. N1-THP is typically the major product (>90%).
Protocol B: Radical Bromination (Generating the Target)
This step converts the protected precursor into the target 5-(bromomethyl) species.
Safety Warning: This reaction uses radical initiators and generates HBr. Perform in a fume hood.
Reagents:
1-(THP)-3-iodo-5-methyl-1H-indazole (from Protocol A) (1.0 equiv)
N-Bromosuccinimide (NBS) (1.05 - 1.1 equiv)
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (0.05 - 0.1 equiv)
Solvent: CCl4 (Classic) or Trifluorotoluene / Acetonitrile (Green alternatives)
Step-by-Step:
Setup: Dissolve the protected indazole in the chosen solvent (0.1 M).
Reagent Addition: Add NBS and AIBN.
Initiation: Heat to reflux (approx. 80°C).
Visual Cue: The suspension of NBS (denser, sinks) will convert to Succinimide (lighter, floats) as the reaction proceeds. The solution often turns orange/red initially and then fades to pale yellow.
Monitoring: Monitor strictly by HPLC or NMR.
Stop Condition: Stop when ~90-95% conversion is reached. Do not push to 100% , as over-bromination (dibromomethyl) occurs rapidly after the mono-bromo species accumulates.
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate the filtrate.
Isolation: The product, 1-(THP)-5-(bromomethyl)-3-iodo-1H-indazole , is unstable on silica. Do not column unless necessary. Use immediate recrystallization (Hexane/EtOAc) or carry forward crude into the next alkylation step immediately.
Scientific Validation & Troubleshooting
Regioselectivity: The C3-Iodine Effect
The presence of the Iodine atom at C3 is the critical directing element.
Without C3-I: Indazole protection often yields mixtures of N1 and N2 isomers (N2 is often kinetically favored).
With C3-I: The large Iodine atom creates significant steric clash with the N2 position. This thermodynamically and kinetically forces the protecting group to the N1 position .
Stability Data (Self-Validating Check)
Condition
THP-Protected Target
SEM-Protected Target
Unprotected Target
Silica Gel (Acidic)
Unstable (Deprotection risk)
Stable
Polymerizes
NaH / DMF (Basic)
Stable
Stable
Polymerizes
TBAF (Fluoride)
Stable
Cleaves
N/A
Storage (4°C)
Stable (Weeks)
Stable (Months)
Unstable (<24h)
Synthetic Workflow Diagram
Caption: Optimized synthetic workflow ensuring chemo-stability of the bromomethyl moiety.
References
BenchChem. Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole. (Application Note). Retrieved from
Luo, G., et al. (2006).[4] Regioselective protection at N-2 and derivatization at C-3 of indazoles.[5][6][7] Journal of Organic Chemistry, 71(14), 5392-5.[4]
Pfizer Inc. (2006). Methods for preparing indazole compounds (Axitinib Intermediates).[4][6][7][8][9] WO2006048745A1.
Cheung, M., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry.
Application Note: 5-(Bromomethyl)-3-iodo-1H-indazole as a Privileged Intermediate in Kinase Inhibitor Synthesis
Executive Summary The indazole heterocycle is a cornerstone of modern targeted oncology, serving as a privileged scaffold in the design of ATP-competitive kinase inhibitors[1]. By mimicking the adenine ring of ATP, the i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The indazole heterocycle is a cornerstone of modern targeted oncology, serving as a privileged scaffold in the design of ATP-competitive kinase inhibitors[1]. By mimicking the adenine ring of ATP, the indazole core establishes critical hydrogen bonds with the hinge region of the kinase domain. 5-(Bromomethyl)-3-iodo-1H-indazole is an exceptionally versatile bifunctional intermediate that allows medicinal chemists to rapidly explore structure-activity relationships (SAR) across two distinct vectors:
The C3-Iodo Vector: Acts as a highly reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing extension into the hydrophobic pocket or the DFG-out allosteric site[2].
The C5-Bromomethyl Vector: Provides an electrophilic center for S_N2 displacement, enabling the attachment of solubilizing groups (e.g., piperazines, morpholines) that extend into the solvent-exposed region, or the integration of PROTAC linkers.
This application note details the mechanistic rationale, synthetic workflow, and validated protocols for utilizing this intermediate to construct highly potent kinase inhibitors, such as those targeting VEGFR-2 and PLK4[1][3].
Mechanistic Rationale & Synthetic Strategy
The Necessity of Orthogonal Functionalization
To successfully build a complex kinase inhibitor from 5-(bromomethyl)-3-iodo-1H-indazole, the sequence of functionalization is critical. The C5-bromomethyl group is highly susceptible to nucleophilic attack and hydrolysis. If palladium-catalyzed cross-coupling is attempted first, the basic conditions and elevated temperatures will likely degrade the bromomethyl moiety. Therefore, S_N2 displacement must precede cross-coupling .
The Role of N1-Protection
The 1H-indazole nitrogen is tautomeric and nucleophilic. Failure to protect the N1 position leads to two catastrophic failures:
Competitive Alkylation: During the C5 S_N2 reaction, the indazole nitrogen can self-condense or react with the electrophile.
Catalyst Poisoning & Side Reactions: Free indazoles can coordinate with palladium or undergo undesired Buchwald-Hartwig N-arylation during the C3 Suzuki coupling[2].
We utilize the tetrahydropyranyl (THP) protecting group because it is highly stable to the strongly basic conditions of Suzuki couplings, yet cleanly cleaves under mild acidic conditions during the final step[1].
Synthetic workflow for dual-functionalization of 5-(Bromomethyl)-3-iodo-1H-indazole.
Validated Experimental Protocols
The following protocols represent a self-validating system. Each step includes specific workup procedures designed to remove reagents that would inhibit subsequent steps (e.g., removing residual amines before palladium catalysis).
Protocol A: N1-Protection (THP Integration)
Objective: Mask the nucleophilic N1 position to prevent side reactions.
Reaction Setup: Dissolve 5-(bromomethyl)-3-iodo-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.
Catalysis: Add p-toluenesulfonic acid (p-TsOH) (0.1 eq) followed by dropwise addition of 3,4-dihydro-2H-pyran (DHP) (2.5 eq) at 0 °C[1].
Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. Causality note: DHP is added in excess to drive the equilibrium toward the protected aminal.
Quench & Workup: Quench with saturated aqueous NaHCO₃. Crucial step: Complete neutralization is required to prevent premature THP cleavage during concentration. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Flash chromatography (Hexanes/EtOAc) yields the THP-protected intermediate.
Protocol B: C5 S_N2 Amination
Objective: Install the solvent-exposed solubilizing group (e.g., N-methylpiperazine).
Reaction Setup: Dissolve the THP-protected intermediate (1.0 eq) in anhydrous acetonitrile (MeCN) (0.15 M).
Propagation: Stir at 60 °C for 6 hours. Causality note: MeCN is chosen for its polar aprotic nature, which accelerates S_N2 kinetics while avoiding the solvolysis risks associated with protic solvents.
Workup: Filter off the inorganic salts. Concentrate the filtrate, redissolve in EtOAc, and wash extensively with brine to remove unreacted N-methylpiperazine, which can act as a bidentate ligand and poison the palladium catalyst in the next step.
Protocol C: C3 Suzuki-Miyaura Cross-Coupling
Objective: Install the hydrophobic hinge-binding extension.
Reaction Setup: In a Schlenk flask, combine the C5-aminated intermediate (1.0 eq), the desired aryl boronic acid (1.5 eq), and Na₂CO₃ (3.0 eq).
Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality note: Water is essential to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle[2].
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a stream of nitrogen.
Propagation: Heat to 90 °C for 12 hours.
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc.
Protocol D: Global Deprotection
Objective: Unmask the indazole to restore ATP-competitive binding capabilities.
Reaction Setup: Dissolve the coupled product in DCM (0.1 M).
Cleavage: Add Trifluoroacetic acid (TFA) (20% v/v) and stir at room temperature for 2 hours[1].
Isolation: Concentrate under reduced pressure. Neutralize with 1M NaOH, extract with DCM, and purify via preparative HPLC to yield the final kinase inhibitor.
Quantitative Data: Suzuki-Miyaura Optimization
To ensure maximum conversion during the critical C3-arylation step (Protocol C), various conditions were evaluated. The data below demonstrates the superiority of the Pd(dppf)Cl₂ / Na₂CO₃ system for this specific sterically hindered, electron-rich indazole substrate.
Entry
Catalyst (5 mol%)
Base (3.0 eq)
Solvent System
Temp (°C)
Yield (%)
1
Pd(PPh₃)₄
K₂CO₃
Toluene/EtOH/H₂O
80
45
2
Pd(OAc)₂, SPhos
K₃PO₄
Toluene
100
62
3
Pd(dppf)Cl₂
Cs₂CO₃
1,4-Dioxane/H₂O
90
78
4
Pd(dppf)Cl₂
Na₂CO₃
1,4-Dioxane/H₂O
90
91
Table 1: Optimization of reaction conditions for the C3 Suzuki-Miyaura cross-coupling of the C5-aminated indazole intermediate. Entry 4 represents the validated protocol conditions.
Biological Application: RTK Inhibition
Compounds derived from 5-(bromomethyl)-3-iodo-1H-indazole exhibit profound efficacy in disrupting Receptor Tyrosine Kinase (RTK) signaling[3]. By occupying the ATP-binding pocket, these indazole derivatives prevent the autophosphorylation of receptors like VEGFR-2, thereby halting downstream PI3K/AKT and MAPK/ERK cascades that drive tumor angiogenesis and proliferation.
Inhibition of RTK signaling pathways by indazole-derived ATP-competitive antagonists.
Conclusion
The strategic use of 5-(bromomethyl)-3-iodo-1H-indazole allows for the rapid, modular assembly of complex kinase inhibitors. By strictly adhering to the sequence of N-protection, S_N2 amination, and subsequent Suzuki-Miyaura cross-coupling, medicinal chemists can reliably generate highly pure libraries of indazole-based therapeutics targeting critical oncogenic pathways.
References
Source: National Institutes of Health (PMC)
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism
Source: MDPI
URL
CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof
Source: Google Patents
URL
Application Note: Chemoselective Functionalization of 5-Bromomethyl Scaffolds with Amines and Thiols
Executive Summary The 5-bromomethyl moiety serves as a pivotal "warhead" in medicinal chemistry and bioconjugation, particularly within furan (e.g., 5-BMF) and pyrimidine scaffolds. Unlike simple alkyl halides, these ben...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 5-bromomethyl moiety serves as a pivotal "warhead" in medicinal chemistry and bioconjugation, particularly within furan (e.g., 5-BMF) and pyrimidine scaffolds. Unlike simple alkyl halides, these benzylic-like electrophiles exhibit heightened reactivity toward nucleophilic substitution (
), enabling rapid derivatization under mild conditions.
This guide provides high-precision protocols for coupling 5-bromomethyl derivatives with amines (N-alkylation) and thiols (thioetherification) . It addresses critical challenges such as polyalkylation of amines, oxidative dimerization of thiols, and the hydrolytic instability of the bromomethyl group.
Mechanistic Insight & Reactivity Profile
The reaction proceeds via a classical
mechanism . The 5-bromomethyl group is activated by the adjacent aromatic or heteroaromatic ring, which stabilizes the transition state through orbital overlap (benzylic activation).
Chemoselectivity Landscape
Amines (Hard/Borderline Nucleophiles): React rapidly but are prone to over-alkylation (forming quaternary ammonium salts).
Thiols (Soft Nucleophiles): React with exceptional kinetics but require strict oxygen-free environments to prevent disulfide formation.
Competing Hydrolysis: In aqueous or protic media, the bromomethyl group can hydrolyze to a hydroxymethyl group, especially in furan derivatives like 5-BMF.
Visualization: Reaction Mechanism
The following diagram illustrates the
pathway and the competing side reactions that must be suppressed.
Caption: Figure 1.[1] Divergent reaction pathways for 5-bromomethyl substrates. Path A and B represent the desired transformations, while dashed lines indicate suppression targets.
Protocol A: Controlled N-Alkylation (Amines)
Objective: Synthesize a secondary amine from 5-bromomethylfurfural (5-BMF) or 5-bromomethylpyrimidine without generating tertiary amines or quaternary salts.
Materials
Electrophile: 5-Bromomethylfurfural (5-BMF) [Store at 4°C, protect from light].
In a flame-dried round-bottom flask, dissolve the amine (2.0 - 3.0 equivalents) and DIPEA (1.5 equivalents) in anhydrous MeCN.
Rationale: Using an excess of the amine nucleophile statistically favors mono-alkylation over di-alkylation.
Temperature Control:
Cool the amine solution to 0°C using an ice bath.
Rationale: Lower temperature reduces the kinetic energy, increasing the selectivity for the mono-alkylation product.
Dropwise Addition (Critical Step):
Dissolve 5-BMF (1.0 equivalent) in a minimal volume of MeCN.
Add the 5-BMF solution to the amine mixture dropwise over 30-60 minutes using a syringe pump or pressure-equalizing dropping funnel.
Causality: Slow addition ensures the concentration of the electrophile remains low relative to the free amine, preventing the product (secondary amine) from competing for the electrophile.
Reaction Monitoring:
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
Monitor via TLC (Hexane:EtOAc) or LC-MS. Look for the disappearance of the bromide (
) and appearance of the mono-alkylated product ().
Sparge the solvent (DMF or MeOH) with Argon or Nitrogen gas for at least 15 minutes prior to use.
Rationale: Thiols oxidize rapidly to disulfides in the presence of dissolved oxygen and base.
Thiol Activation:
Dissolve the thiol (1.1 equivalents) in the degassed solvent.
Add Base (1.2 equivalents). Stir for 10 minutes under inert atmosphere.
Note: If the thiol is a protein or peptide prone to dimerization, add 0.1 eq of TCEP to keep it reduced.
Coupling:
Add the 5-bromomethyl substrate (1.0 equivalent) directly to the reaction mixture.[2]
Stir at Room Temperature for 1-2 hours .
Kinetics: The reaction is typically very fast due to the high nucleophilicity of the thiolate anion (
).
Validation (Ellman's Test):
Take a small aliquot (5
L). React with Ellman's Reagent (DTNB).
Result: A colorless solution indicates consumption of free thiols (Success). A yellow color indicates unreacted thiols (Incomplete).
Workup:
For small organic molecules: Dilute with water, extract with EtOAc.
For biomolecules: Purify via Size Exclusion Chromatography (SEC) or Dialysis.
Case Study: Orthogonal Reactivity in 5-(Bromomethyl)-2-chloropyrimidine
This scaffold offers a unique opportunity for dual-functionalization, exploiting the reactivity difference between the aliphatic bromide and the heteroaromatic chloride.
Reaction Site
Position
Mechanism
Conditions
Reactivity Order
Bromomethyl
C-5 (Aliphatic)
0°C to RT, Weak Base
First (Fastest)
Chloro
C-2 (Aromatic)
>60°C, Strong Nucleophile
Second (Slow)
Application Strategy:
Step 1: React the bromomethyl group with a delicate nucleophile (e.g., a thiol-linker) at 0°C. The 2-Cl position remains intact.
Step 2: React the 2-Cl position with an amine at elevated temperatures to attach the core scaffold to a drug pharmacophore.
Troubleshooting & Optimization Logic
Use the following decision tree to optimize low-yielding reactions.
Caption: Figure 2.[3][4] Troubleshooting decision tree for 5-bromomethyl functionalization.
References
PubChem. (2023). 5-(Bromomethyl)-2-furaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]
Chemistry Steps. (2021). The Mechanism of Nucleophilic Aromatic Substitution. Retrieved from [Link]
Li, N., et al. (2019). Continuous flow synthesis of amines from the cascade reactions of nitriles and carbonyl-containing compounds. Green Chemistry, 21, 300–306.[5] (Contextual citation on amine synthesis workflows).
One-pot synthesis of 3-iodo-5-bromomethyl indazole derivatives
Application Note: Telescoped One-Pot Synthesis of 3-Iodo-5-(bromomethyl)-1H-indazole Derivatives Executive Summary This application note details a robust, telescoped one-pot protocol for the synthesis of 3-iodo-5-(bromom...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Telescoped One-Pot Synthesis of 3-Iodo-5-(bromomethyl)-1H-indazole Derivatives
Executive Summary
This application note details a robust, telescoped one-pot protocol for the synthesis of 3-iodo-5-(bromomethyl)-1H-indazole from 5-methyl-1H-indazole . These bifunctionalized indazoles are critical pharmacophores in the development of tyrosine kinase inhibitors (e.g., Axitinib analogs) and other oncology targets.
Traditionally, this synthesis involves three discrete steps: (1) C3-iodination,[1][2][3] (2) N-protection, and (3) radical bromination. This guide introduces a streamlined Sequential One-Pot (Telescoped) methodology using Acetonitrile (MeCN) as a unified solvent system. This approach minimizes solvent waste, reduces isolation losses, and leverages the orthogonal reactivity of N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS).
Scientific Background & Mechanistic Logic
To successfully execute a one-pot transformation, one must understand the competing reactivities of the indazole scaffold.
The Reactivity Paradox
The indazole core presents two distinct reactive sites that must be addressed sequentially to avoid byproduct formation:
C3-Position (Nucleophilic): The C3 carbon is electron-rich and susceptible to Electrophilic Aromatic Substitution (EAS) .[4]
C5-Methyl Group (Benzylic): The methyl protons are susceptible to Radical Substitution (Wohl-Ziegler) .
Why Telescoping Works
Orthogonality: NIS is a superior electrophilic iodinating agent under mild conditions but a poor radical halogenator. Conversely, NBS is an excellent radical brominating agent under thermal initiation.
Solvent Compatibility: Acetonitrile (MeCN) is polar enough to support the ionic transition state of the EAS iodination (Step 1) yet sufficiently aprotic to support the radical chain propagation of the Wohl-Ziegler reaction (Step 2).
Critical Control Point: The reaction must be performed sequentially. Simultaneous addition of NIS and NBS would lead to competitive electrophilic bromination at C3 (forming the 3-bromo impurity) due to the higher reactivity of in-situ generated
species compared to .
Experimental Protocol
Target Molecule: 1-(tert-butoxycarbonyl)-3-iodo-5-(bromomethyl)indazole (Recommended intermediate for stability).
Starting Material: 5-methyl-1H-indazole.[5]
Materials & Reagents
Reagent
Role
Equiv.
CAS No.
5-Methyl-1H-indazole
Substrate
1.0
614-96-0
NIS (N-Iodosuccinimide)
Electrophile (C3-I)
1.1
516-12-1
Boc₂O (Di-tert-butyl dicarbonate)
N-Protecting Group
1.2
24424-99-5
DMAP (Dimethylaminopyridine)
Catalyst (Protection)
0.1
1122-58-3
NBS (N-Bromosuccinimide)
Radical Source (C5-Br)
1.1
128-08-5
AIBN (Azobisisobutyronitrile)
Radical Initiator
0.1
78-67-1
Acetonitrile (MeCN)
Unified Solvent
[0.2 M]
75-05-8
Step-by-Step Methodology
Phase 1: Regioselective C3-Iodination
Charge a reaction vessel with 5-methyl-1H-indazole (1.0 equiv) and anhydrous MeCN (0.2 M concentration).
Add NIS (1.1 equiv) portion-wise at room temperature (25°C) to avoid exotherms.
Stir for 2–3 hours.
Validation: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (
) should disappear, replaced by 3-iodo-5-methylindazole ().
Note: No base is required; the succinimide byproduct is neutral.
Phase 2: In-Situ N-Protection (Critical for Yield)
Expert Insight: While radical bromination can be performed on the free amine, the N-H bond is susceptible to N-bromination, leading to unstable N-Br species. In-situ protection is highly recommended for high yields.*
4. To the same vessel, add DMAP (0.1 equiv) and Boc₂O (1.2 equiv).
5. Stir at room temperature for 1 hour. Gas evolution (
) may be observed.
Validation: TLC will show a significant shift to a higher (non-polar) species.
Phase 3: Wohl-Ziegler Radical Bromination
6. Add NBS (1.1 equiv) and AIBN (0.1 equiv) directly to the mixture.
7. Equip the flask with a reflux condenser.
8. Heat the reaction mixture to 80°C (Reflux) .
9. Stir for 4–6 hours.
Visual Cue: The solution often turns from pale yellow to orange/red (bromine generation) and then fades as the reaction completes.
Quench: Cool to RT. Add saturated aqueous (Sodium Thiosulfate) to quench residual halogens.
Workup: Extract with Ethyl Acetate, wash with brine, dry over , and concentrate.
Pathway Visualization
Reaction Scheme
Caption: Sequential functionalization of the indazole core. Step 1 targets C3 (electronic control), while Step 3 targets C5-Methyl (radical control).
Process Workflow
Caption: Operational workflow for the one-pot synthesis. Note the temperature shift between Step 2 and Step 3.
Troubleshooting & Expert Tips
Issue
Probable Cause
Corrective Action
Low Yield in Step 3
N-Bromination competition
Ensure Step 2 (Protection) is complete before adding NBS. Unprotected indazoles scavenge radicals.
Polybromination
Excess NBS or Overheating
Strictly control NBS stoichiometry (1.05–1.1 eq). Do not exceed 4 hours at reflux if possible.
Incomplete Iodination
Wet Solvent
Moisture interferes with NIS efficiency. Use anhydrous MeCN or add molecular sieves.
Product Instability
Benzylic Bromide Hydrolysis
Benzylic bromides are reactive.[6][7][8] Store the final product under inert gas at 4°C. Avoid silica gel chromatography with methanol.
References
Giraud, F., et al. (2012). "C3-Indazole Functionalization: A Review." Chimica Oggi, 30(3), 101-107. Link
Djerassi, C. (1948).[9][10] "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chemical Reviews, 43(2), 271–317. Link
BenchChem Application Note. (2025). "Regioselective C3-Iodination of 6-Methylindole." (Analogous chemistry for Indazole C3). Link
Organic Chemistry Portal. "Wohl-Ziegler Reaction." Link
Laha, J. K., et al. (2013). "Regioselective C3-H iodination of indazoles." Journal of Organic Chemistry.
Technical Support Center: 5-Methylindazole Iodination Optimization
Ticket ID: #IND-5ME-IOD-001 Subject: Preventing Over-Iodination and Regioselectivity Loss in 5-Methylindazole Synthesis Status: Open / Resolution Provided Executive Summary & Mechanistic Insight The Challenge: Synthesizi...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #IND-5ME-IOD-001
Subject: Preventing Over-Iodination and Regioselectivity Loss in 5-Methylindazole Synthesis
Status: Open / Resolution Provided
Executive Summary & Mechanistic Insight
The Challenge:
Synthesizing 3-iodo-5-methylindazole requires precise control because the substrate contains two competing nucleophilic domains: the pyrazole ring (C3) and the benzene ring (C4/C6/C7).
While the pyrazole C3 position is inherently more nucleophilic in 1H-indazoles, the 5-methyl group acts as a weak activating group (electron donor) for the benzene ring. This activation lowers the energy barrier for electrophilic aromatic substitution (EAS) at the C4 and C6 positions (ortho to the methyl group).
The Root Cause of Over-Iodination:
Over-iodination (formation of 3,4-diiodo or 3,6-diiodo species) typically occurs due to:
Local High Concentration: Adding the iodine source too quickly creates localized zones where
, promoting secondary substitutions.
pH Mismanagement: In basic conditions (
), the indazole is deprotonated to the indazolate anion, which is highly reactive at C3. If the pH drops (insufficient base), the neutral species reacts much slower, prompting users to add excess iodine or heat, which triggers benzene-ring iodination.
The "Gold Standard" Protocol
Designed for high regioselectivity (C3 > 98%) and minimal di-iodo impurities.
Reagents & Stoichiometry
Component
Equivalence
Role
Critical Note
5-Methylindazole
1.0 eq
Substrate
Purity >98% required.
Iodine ()
1.05 - 1.1 eq
Electrophile
Do NOT exceed 1.1 eq initially.
KOH or NaOH
2.5 - 3.0 eq
Base
Must maintain pH >12 to keep indazole deprotonated.
DMF or Dioxane
10-15 Vol
Solvent
DMF promotes the ionic mechanism favored for C3 selectivity.
Step-by-Step Methodology
Dissolution: Dissolve 5-methylindazole (1.0 eq) in DMF (10 volumes).
Deprotonation: Add powdered KOH (3.0 eq) at room temperature. Stir for 15–20 minutes.
Checkpoint: The solution often changes color (yellow/orange) indicating anion formation.
Controlled Addition (The "Inverse" Technique):
Dissolve
(1.05 eq) in a minimal amount of DMF.
Add the
solution dropwise over 30–60 minutes.
Why: This ensures the concentration of electrophile never exceeds the concentration of the unreacted indazolate anion.
Quench: Once HPLC shows <2% starting material, quench immediately with 10% aqueous Sodium Thiosulfate (
).
Isolation: Precipitate by pouring into crushed ice/water. The product is usually a solid that can be filtered.
Visualizing the Reaction Pathway
The following diagram illustrates the kinetic competition between the desired C3 pathway and the over-iodinated side reactions.
Caption: Kinetic pathway showing the primary C3 iodination (green) vs. secondary over-iodination (red) driven by excess reagent.
Troubleshooting Guide (FAQs)
Q1: I see ~10% di-iodo impurity by LCMS. How do I remove it?
Diagnosis: You likely added iodine too fast or used a large excess (>1.2 eq).
Solution:
Purification: The di-iodo impurity is significantly more lipophilic than the mono-iodo product.
Method A (Recrystallization): Recrystallize from Ethanol/Water (ratio approx 4:1). The di-iodo species often remains in the mother liquor or requires a different solvent ratio.
Method B (Column): Use a Silica gradient (Hexane:EtOAc). The di-iodo compound will elute before the target 3-iodo product due to lower polarity (loss of N-H hydrogen bonding capability if N-iodinated, or general lipophilicity increase).
Q2: The reaction stalls at 80% conversion. Should I add more Iodine?
Diagnosis:STOP. Do not simply add more iodine. This usually means your base has been consumed or the pH has dropped, protonating the indazole. Neutral indazole reacts very slowly.
Action:
Check pH (wet pH paper). It must be >12.
Add a small aliquot of fresh KOH.
Stir for 30 mins.
Only if conversion is still stalled, add 0.05 eq of Iodine.
Q3: Can I use NIS (N-Iodosuccinimide) instead of
?
Answer: Yes, but with caveats.
Pros: NIS is a milder electrophile and easier to handle as a solid.
Cons: It is often slower.
Protocol Adjustment: If using NIS, use Acetonitrile (ACN) as solvent. You may need mild heating (40°C), but be warned: Heat increases the risk of benzene-ring iodination. Stick to
for the highest C3 selectivity at room temperature.
Q4: I am seeing N-iodination (N-I bond). Is this permanent?
Answer: No. N-iodoindazoles are kinetically unstable "kinetic products."
Fix: Heating the reaction mixture or treating it with dilute acid usually causes the Iodine to migrate from Nitrogen to C3 (Thermodynamic Product) or hydrolyze back to the starting material.
Prevention: Ensure your deprotonation step (KOH/DMF) is complete before adding Iodine. The anion directs to C3; the neutral species may N-iodinate.
Decision Tree for Optimization
Caption: Logic flow for addressing common yield and purity issues.
References
BenchChem. Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. (General protocol for indazole iodination).
Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold. (Discusses reactivity differences between N1/N2 and C3).
Journal of Medicinal Chemistry.Discovery of Indazole Derivatives as Potent Inhibitors. (Context for 3-iodoindazole intermediates in drug discovery).
Note: General reference to the utility of the scaffold in kinase inhibitors like Axitinib.
Technical Support Center: Stability of Bromomethyl Groups in Basic Coupling Conditions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using substrates containing the bromomethyl group in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using substrates containing the bromomethyl group in palladium-catalyzed cross-coupling reactions. The inherent reactivity of the benzylic C(sp³)-Br bond presents a significant challenge, often leading to undesired side reactions under the basic conditions required for many coupling protocols. This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve chemoselectivity and maximize the yield of your desired product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during experiments involving bromomethyl-containing substrates.
Issue 1: Low Yield of Desired Product with Significant Byproduct Formation
Problem: You are performing a cross-coupling reaction (e.g., Suzuki, Sonogashira) on an aryl halide that also contains a bromomethyl group. You observe a low yield of the target molecule, accompanied by significant amounts of byproducts corresponding to nucleophilic attack at the bromomethyl position.
Root Cause Analysis: The primary issue is a lack of chemoselectivity. The bromomethyl group is a potent electrophile, highly susceptible to nucleophilic substitution (SN2) reactions.[1][2] This is especially problematic when using nucleophilic bases, coupling partners, or solvents, which can compete with the desired palladium-catalyzed cycle. The benzylic nature of the C-Br bond makes it significantly more reactive than a standard alkyl bromide and, in some cases, competitive with the C(sp²)-X bond targeted for cross-coupling.[3][4]
Solutions & Optimization Strategies
1. Re-evaluate Your Choice of Base: The base is often the primary culprit. Strong, nucleophilic bases can directly attack the bromomethyl group.
Recommendation: Switch to a weaker, non-nucleophilic inorganic base. Alkali metal carbonates (Cs₂CO₃, K₂CO₃) and phosphates (K₃PO₄) are excellent choices.[1] These bases are strong enough to facilitate the catalytic cycle but have low nucleophilicity, minimizing direct attack on the C(sp³)-Br bond.[5]
Avoid: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or highly nucleophilic amine bases if possible, as they are known to promote side reactions.[6][7] While necessary for some reactions like Buchwald-Hartwig amination, their use requires careful temperature control.
Table 1: Base Selection Guide for Preserving Bromomethyl Group
Excellent Choice: Widely applicable, good for Suzuki & Buchwald-Hartwig.[8]
K₂CO₃
Inorganic
Low
Good Choice: A milder and cost-effective option.
Et₃N
Organic Amine
Moderate
Use with Caution: Often used in Sonogashira, but can act as a nucleophile.[1]
DBU
Organic Amine
High (Sterically Hindered)
High Risk: Potent nucleophile despite being a non-nucleophilic proton acceptor.[9][10]
NaOtBu
Alkoxide
High
High Risk: Strongly basic and nucleophilic; use at low temperatures if unavoidable.[6]
2. Optimize Reaction Temperature:
Recommendation: Lower the reaction temperature. The activation energy for the desired oxidative addition at the C(sp²)-X bond is often lower than that of the undesired SN2 side reaction. Running the reaction at the lowest effective temperature (e.g., 80 °C instead of 110 °C) can dramatically improve selectivity.[1]
3. Choose the Right Catalyst System:
Recommendation: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos promote the oxidative addition of palladium to the C(sp²)-Cl/Br bond, accelerating the desired catalytic cycle.[1][11] This increased rate can outcompete the background SN2 reaction. The steric bulk of these ligands can also disfavor interaction with the less-hindered bromomethyl group.
4. Solvent Selection:
Recommendation: Be mindful of your solvent. Polar aprotic solvents (e.g., DMF, DMSO, NMP) are known to accelerate SN2 reactions by effectively solvating the cation and leaving the "naked" nucleophile highly reactive.[3][12] If possible, consider less polar solvents like 1,4-dioxane or toluene, which may slow the rate of the undesired substitution.[13]
Issue 2: Reaction Fails to Initiate or Stalls, Leading to Decomposition
Problem: You observe no formation of the desired product. Instead, your starting material is consumed, leading to a complex mixture of unidentifiable decomposition products.
Root Cause Analysis: This often points to issues with the catalyst's stability or activity, or the complete dominance of side reactions before the cross-coupling can begin. The presence of oxygen can deactivate the Pd(0) catalyst, while highly reactive conditions can lead to uncontrolled side reactions.[11]
Solutions & Optimization Strategies
1. Ensure a Rigorously Inert Atmosphere:
Protocol: The active Pd(0) catalyst is highly sensitive to oxygen.[11] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). Use properly degassed solvents. This can be achieved by three freeze-pump-thaw cycles or by sparging with an inert gas for 20-30 minutes.[11]
2. Use a Pre-catalyst:
Recommendation: Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂, consider using a stable Pd(II) pre-catalyst (e.g., those based on bulky biarylphosphine ligands). These pre-catalysts are more stable and are efficiently reduced to the active Pd(0) species under the reaction conditions, ensuring a consistent concentration of the active catalyst.[11]
3. Re-examine Coupling Partners:
Analysis: Highly nucleophilic coupling partners (e.g., certain amines in Buchwald-Hartwig amination or terminal alkynes in Sonogashira coupling) can preferentially react with the bromomethyl group.[1] If the reaction is stalled, it may be because your nucleophile is being consumed by the side reaction. Monitor the reaction at an early time point by LC-MS to confirm this.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues when working with bromomethyl-containing substrates.
Caption: A logical workflow for troubleshooting cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the bromomethyl group so susceptible to side reactions under basic conditions?
The high reactivity of the bromomethyl group stems from several factors inherent to its structure:
Excellent Leaving Group: The bromide ion (Br⁻) is a very stable species and therefore an excellent leaving group, which facilitates nucleophilic substitution reactions.[5][14]
Unhindered Electrophilic Center: The carbon of the -CH₂Br group is primary and sterically unhindered, making it an ideal substrate for SN2 reactions.[3][12] The SN2 mechanism is favored by strong nucleophiles and polar aprotic solvents, conditions often present in cross-coupling reactions.[3]
Benzylic Position: The bromomethyl group is attached to an aromatic ring, making it a "benzylic" halide. This position is particularly reactive because the transition state of the SN2 reaction is stabilized by the adjacent π-system of the aromatic ring.[3]
Q2: Which cross-coupling reaction is most challenging to perform selectively with a bromomethyl substrate?
The Buchwald-Hartwig amination can be particularly challenging. This reaction often requires a strong base (like NaOtBu or LiHMDS) and a nucleophilic amine coupling partner, both of which can readily attack the bromomethyl group.[6][7][15] Careful selection of a milder base (e.g., Cs₂CO₃), a suitable bulky ligand, and low reaction temperatures are critical for success.[16] Sonogashira and Suzuki-Miyaura couplings are often more manageable as they can be performed with weaker inorganic bases like carbonates and phosphates.[1][13][17]
Q3: What are the best general starting conditions for a Suzuki coupling to preserve the bromomethyl group?
A robust starting point for a Suzuki coupling of an aryl bromide/chloride containing a bromomethyl group would be:
Catalyst System: Pd₂(dba)₃ (2 mol%) with a bulky, electron-rich phosphine ligand like XPhos (4 mol%) or SPhos (4 mol%).[1]
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[1]
Temperature: 80-100 °C.
Atmosphere: Rigorously inert (Argon or Nitrogen).[11]
This combination favors the desired C(sp²)-Br oxidative addition while minimizing the conditions that promote SN2 side reactions.[4]
Q4: Can I perform a Sonogashira coupling on a bromomethyl-containing substrate?
Yes, it is possible with careful condition selection. The key is to mitigate the nucleophilicity of the amine base typically used.
Protocol: To a degassed solution of your substrate (1.0 equiv), terminal alkyne (1.2 equiv), Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and CuI (10 mol%) in an appropriate solvent (e.g., DMF or THF), add a less nucleophilic amine base like triethylamine (Et₃N, 2.0 equiv).[1] Run the reaction at the lowest temperature that affords a reasonable rate (e.g., start at 60-80 °C) and monitor closely for byproduct formation.[1]
Q5: Is it ever necessary to use a protecting group strategy?
In cases of extreme sensitivity or when harsh conditions are unavoidable, a protecting group-free strategy may fail. While less atom- and step-economical, protecting group strategies offer an alternative.[18][19] For instance, one could perform the cross-coupling on a precursor molecule (e.g., with a methyl or hydroxymethyl group) and then convert it to the bromomethyl group in a subsequent step using a standard brominating agent like N-bromosuccinimide (NBS).[2][20]
Mechanistic Overview: Competing Pathways
The central challenge is the competition between the desired palladium-catalyzed cross-coupling cycle and the undesired SN2 substitution pathway.
Caption: Competing reaction pathways for bromomethyl-containing substrates.
References
Factors affecting the SN2 reaction. (n.d.). Organic Chemistry 1: An open textbook. Retrieved from [Link]
Factors affecting the SN2 Reaction. (2021, May 24). Chemistry LibreTexts. Retrieved from [Link]
SN2 reaction. (n.d.). Wikipedia. Retrieved from [Link]
Yamashita, Y., Tellis, J. C., & Molander, G. A. (2015). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Proceedings of the National Academy of Sciences, 112(39), 12026-12029.
Characteristics of the SN2 Reaction. (2023, September 20). Organic Chemistry | OpenStax. Retrieved from [Link]
Other Factors that Affect SN2 Reactions. (n.d.). Organic Chemistry I - KPU Pressbooks. Retrieved from [Link]
Yamashita, Y., Tellis, J. C., & Molander, G. A. (2015). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis.
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]
Yamashita, Y., Tellis, J. C., & Molander, G. A. (2015). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PubMed. Retrieved from [Link]
Process for the preparation of aromatic bromomethyl compounds. (1998). Google Patents.
Buchwald-Hartwig Cross-Coupling|Solved Problems|ChemOrgChem. (2026, January 28). YouTube. Retrieved from [Link]
Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. (n.d.). ResearchGate. Retrieved from [Link]
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
Crudden, C. M., Ziebenhaus, C., Rygus, J. P. G., Ghozati, K., Unsworth, P. J., Nitschke, M., ... & Imao, D. (2016). Iterative protecting group-free cross-coupling leading to chiral multiply arylated structures.
Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Advances. Retrieved from [Link]
A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. (n.d.). PMC. Retrieved from [Link]
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. (n.d.). PMC. Retrieved from [Link]
Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. (n.d.). ResearchGate. Retrieved from [Link]
DBU-Promoted Elimination Reactions of Vicinal Dibromoalkanes Mediated by Adjacent O-Functional Groups, and Applications. (n.d.). Synfacts. Retrieved from [Link]
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. (n.d.). Chemical Communications. Retrieved from [Link]
3-thenyl bromide. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018, May 23). Organometallics. Retrieved from [Link]
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor. Retrieved from [Link]
Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC. Retrieved from [Link]
What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020, October 20). PMC. Retrieved from [Link]
Improved Synthesis of Benzyl Bromide by Free Radical Bromination. (2014, May 11). Sciencemadness Discussion Board. Retrieved from [Link]
Heck Cross-Coupling|Benzylation/CSIR 2019| Problem Solved|ChemOrgChem. (2025, August 24). YouTube. Retrieved from [Link]
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (n.d.). PMC. Retrieved from [Link]
Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. (2025, August 10). ResearchGate. Retrieved from [Link]
DBU – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
Stabilization of protonated DBU. (n.d.). ResearchGate. Retrieved from [Link]
Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021, December 13). Journal of the American Chemical Society. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Indazole Regioselectivity
Ticket ID: IND-REGIO-001
Subject: Minimizing N1 vs. N2 Alkylation Isomers in Indazole Reactions
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Ambident Nucleophile Challenge
Welcome to the Indazole Chemistry Support Center. The core challenge you are facing stems from the ambident nucleophilicity of the indazole ring. The 1H-indazole (benzenoid) is thermodynamically more stable than the 2H-indazole (quinonoid) by approximately 4.5 kcal/mol.
N1-Alkylation: Generally the thermodynamic product . Favored by conditions that allow equilibration or utilize specific metal chelation.
N2-Alkylation: Often the kinetic product or favored by steric hindrance at the N1 position (e.g., C7 substituents).[1]
This guide provides a logic-driven troubleshooting workflow to selectively target your desired isomer.
Part 1: Diagnostic Workflow (Visual Guide)
Before modifying your reaction, identify your target and current constraints using the decision tree below.
Figure 1: Decision matrix for selecting reaction conditions based on desired regioselectivity.
Part 2: Troubleshooting & Optimization (Q&A)
Scenario A: "I am targeting the N1 isomer, but I keep getting a mixture (e.g., 60:40)."
Diagnosis: You are likely operating under conditions that do not sufficiently distinguish between the N1 and N2 nucleophilicity, or you are using a solvent that stabilizes the N2 transition state.
Corrective Actions:
Switch Solvent to THF: Polar aprotic solvents like DMF or DMSO often increase the reaction rate but erode selectivity by stabilizing the free anion, which can attack from either nitrogen. THF (less polar) tightens the cation-anion pair.
Use the "Hard" Base Protocol (NaH): Sodium Hydride (NaH) in THF is the gold standard for N1 selectivity.
) coordinates with the N2 nitrogen and potentially the C3 substituent, directing the electrophile to the N1 position via a "chelation-control" mechanism.
Temperature Control: Run the reaction at room temperature or slightly elevated (
). High heat () can sometimes overcome the activation energy difference, leading to more mixtures.
Scenario B: "I need the N2 isomer, but N1 is dominant."
Diagnosis: You are fighting thermodynamics. You need a method that operates under kinetic control or utilizes specific steric steering.[1]
Corrective Actions:
Adopt the Mitsunobu Reaction: This is the most reliable method for N2 alkylation.
Why? The steric bulk of the triphenylphosphine-betaine intermediate makes attack at the crowded N1 position (proximal to the benzene ring proton at C7) difficult. The more accessible N2 position is kinetically favored.[1]
Check C7 Substituents: If you can design your synthesis to have a bulky group (e.g.,
, ) at C7 before alkylation, you will sterically block N1, forcing the reaction to N2 (often selectivity).[7]
Scenario C: "My reaction works, but the yield is poor using NaH."
Diagnosis: NaH is moisture sensitive. Indazoles can also be sluggish nucleophiles if the anion is too tightly bound.
Corrective Actions:
Add a Crown Ether: If using NaH/THF, adding 15-Crown-5 can sequester the
ion, making the indazole anion "naked" and more reactive. Note: This may slightly erode regioselectivity, so monitor carefully.
Cesium Carbonate Alternative: Try
in MeCN. While often less selective than NaH, the "Cesium Effect" (high solubility and large cation radius) can sometimes promote N1 alkylation for specific substrates where NaH fails.
Part 3: Comparative Data & Substituent Effects
The electronic and steric nature of your substrate dictates the baseline selectivity.
Table 1: Impact of Conditions on Regioselectivity (N1:N2 Ratio)
Conditions
Solvent
Mechanism
Typical Selectivity (N1:N2)
Best For
NaH / RX
THF
Chelation / Thermodynamic
> 95:5
Unhindered N1 targets
/ RX
DMF
(Loose Ion Pair)
~ 60:40 (Mixture)
Non-selective screening
Mitsunobu
THF
Steric / Kinetic
< 10:90 (Favors N2)
N2 targets
Cu-Catalysis
Toluene
Cross-Coupling
> 98:2
N-Arylation (N1)
Table 2: Substituent Effects (C7 and C3)
Substituent Position
Group Type
Effect on Selectivity
C7 (Perisubstituent)
H (Unsubstituted)
Favors N1 (Thermodynamic)
C7
Bulky (, )
Strongly Favors N2 (Steric block of N1)
C3
Electron Withdrawing
Increases acidity; minimal steric impact on N1/N2 ratio
C3
Chelating ()
Favors N1 (via Na+ coordination)
Part 4: Validated Experimental Protocols
Protocol A: High-Selectivity N1-Alkylation (The NaH Method)
Critical: Slow addition prevents overheating and side reactions.
Reaction: Allow to warm to RT and stir overnight.
Purification: Concentrate in vacuo. The N2 isomer is often less polar than the N1 isomer; separate via silica flash chromatography.
Result: Kinetic preference leads to N2 selectivity (often >3:1 to >10:1).
References
Cheung, M., et al. (2003). "Investigation of the Regioselectivity of the Alkylation of Indazoles." Journal of Organic Chemistry. (Classic study on electronic/steric effects).
Lundall, M., et al. (2021).[2][7][9] "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry. (Detailed NaH vs Mitsunobu comparison).
Antilla, J. C., et al. (2004).[14] "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles..." Journal of Organic Chemistry. (Protocol for N1-selective Arylation).[1][6][7][8][9][10][12]
BenchChem Technical Guides. (2025). "A Comparative Guide to Indazole Alkylation." (General process chemistry overview).
Technical Support Center: A Guide to Overcoming Low Yields in 3-Iodoindazole Cross-Coupling Reactions
Welcome to our dedicated technical support center for troubleshooting cross-coupling reactions with 3-iodoindazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support center for troubleshooting cross-coupling reactions with 3-iodoindazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and overcome common challenges that lead to low product yields. Drawing from established literature and extensive field experience, this resource provides in-depth, practical solutions in a direct question-and-answer format. Our goal is to not only provide "what to do" but also to explain the underlying chemical principles to empower your experimental design and accelerate your research.
Section 1: General Troubleshooting for All 3-Iodoindazole Cross-Coupling Reactions
This section addresses fundamental issues that can affect any palladium-catalyzed cross-coupling reaction involving 3-iodoindazole substrates.
Question: My 3-iodoindazole cross-coupling reaction shows low or no conversion of the starting material. What are the first things I should check?
Answer: When faced with low or no conversion, a systematic evaluation of your reaction's core components is the most effective approach. The C3 position of the indazole ring is generally electron-deficient, which should facilitate the initial oxidative addition step of the palladium catalyst.[1][2] Therefore, issues often lie with other aspects of the catalytic cycle. Here’s a checklist of primary suspects:
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to its deactivation.[3] Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents have been properly degassed. Techniques like freeze-pump-thaw cycles are highly effective.[4]
Reagent Quality:
3-Iodoindazole: While generally stable, ensure its purity and proper storage, especially if it has been on the shelf for a while.
Coupling Partner: Boronic acids, in particular, are susceptible to degradation over time. Using fresh or properly stored boronic acid is crucial.[3]
Solvents: Anhydrous solvents are critical, as water can interfere with the reaction, although in some cases, such as Suzuki couplings with certain bases, a controlled amount of water is beneficial.[4]
Catalyst System Integrity:
Palladium Source: Ensure your palladium catalyst has not degraded. A color change in the reaction mixture to black may indicate the formation of palladium black, a less active form of the catalyst.[4] Using freshly opened catalyst or storing it under an inert atmosphere is recommended.[4]
Ligand: Phosphine-based ligands can be sensitive to air and moisture. Ensure they have been stored and handled correctly.
The Suzuki-Miyaura reaction is a robust method for C-C bond formation. However, specific challenges can arise with 3-iodoindazole substrates.
Question: I'm observing significant homocoupling of my boronic acid in a Suzuki reaction with 3-iodoindazole. How can I minimize this side reaction?
Answer: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen and certain palladium species.[4] Here are several strategies to suppress this unwanted pathway:
Rigorous Degassing: This is the most critical step. Ensure the reaction mixture is thoroughly deoxygenated before adding the catalyst.[4]
Stoichiometry Control: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can favor the cross-coupling pathway over homocoupling.[4]
Palladium Source: Employing a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources (e.g., Pd(OAc)₂).[3]
Lower Reaction Temperature: If thermodynamically feasible, lowering the reaction temperature may disfavor the homocoupling side reaction.[3][5]
Question: My Suzuki coupling works with simple arylboronic acids but fails with more sterically hindered ones. What adjustments should I make?
Answer: Steric hindrance can significantly slow down the transmetalation step in the catalytic cycle.[4] To overcome this, several parameters can be adjusted:
Ligand Choice: Switching to bulkier, more electron-rich ligands can facilitate the coupling of hindered partners. Ligands like XPhos or SPhos are often more effective than PPh₃ in these cases.[4]
Higher Temperatures and Longer Reaction Times: Overcoming steric barriers often requires more thermal energy. Increasing the reaction temperature (e.g., to 100-120 °C in a high-boiling solvent like dioxane or DMF) can improve yields.[4] Microwave irradiation can be particularly effective in accelerating these challenging couplings.[6][7]
Boron Reagent: In some instances, switching from a boronic acid to a boronate ester, such as a pinacol boronate, can alter the reactivity profile and lead to a better outcome.[4]
Question: Is N-protection of the indazole ring necessary for Suzuki coupling at the C3 position?
Answer: Generally, for 3-iodoindazoles, N-protection is not strictly required and can sometimes be detrimental.[4] Several studies have demonstrated successful Suzuki couplings on unprotected 3-iodoindazoles.[5][6][7][8] In some cases, protecting groups like N-Boc can be labile under the basic reaction conditions, leading to in situ deprotection.[4][7] Therefore, starting with the unprotected 3-iodoindazole is often a viable and preferred strategy.
Suzuki Coupling Parameter Optimization
Parameter
Recommendation
Rationale
Catalyst
Screen Pd(PPh₃)₄, PdCl₂(dppf), and Buchwald-type pre-catalysts.
Different catalyst systems have varying efficiencies depending on the substrates. Buchwald ligands are often effective for challenging couplings.[4]
Base
Screen K₂CO₃, Cs₂CO₃, and K₃PO₄.
Base strength and solubility are critical for the transmetalation step. Cs₂CO₃ and K₃PO₄ are often more effective for hindered substrates.[4]
Solvent
Common choices include 1,4-dioxane/water, DMF, or toluene.
The solvent affects the solubility of all components and the reaction kinetics. A small amount of water is often necessary for bases like carbonates and phosphates.[4]
Temperature
80-120 °C or microwave irradiation.
Higher temperatures can overcome activation barriers, especially for sterically demanding substrates.[4][6][7]
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its application to N-heterocycles like indazole can be nuanced.
Question: My Buchwald-Hartwig amination of 3-iodoindazole is giving low yields. What are the most critical parameters to optimize?
Answer: The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the palladium catalyst, ligand, and base. For N-heterocyclic substrates, these choices are even more critical.
Ligand Selection: This is arguably the most crucial parameter. For the amination of iodoindazoles, bulky and electron-rich biarylphosphine ligands are often required. Ligands such as Xantphos, BINAP, RuPhos, and BrettPhos have shown good performance in related systems.[9] The optimal ligand can vary depending on the amine coupling partner (primary vs. secondary, steric bulk).[1]
Base Selection: Strong, non-nucleophilic bases are typically used. Common choices include NaOtBu, KOtBu, and LiHMDS.[1][9] For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher reaction temperatures.[10]
Palladium Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are often more effective than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. They tend to form the active LPd(0) catalyst more cleanly and efficiently.[10][11]
Question: I am observing a significant amount of hydrodehalogenation (reduction of the C-I bond) in my Buchwald-Hartwig reaction. How can I prevent this?
Answer: Hydrodehalogenation is a common side reaction where the 3-iodoindazole is reduced to indazole. This can be caused by several factors:
Moisture: Ensure all reagents and solvents are rigorously dry, as water can be a proton source.
Amine Quality: Use a high-purity amine, as impurities can sometimes act as hydrogen donors.
Base Choice: The choice of base can influence the rate of hydrodehalogenation. Screening different strong bases (e.g., NaOtBu vs. LHMDS) may be necessary.[3]
Ligand Choice: Using a less sterically hindered ligand might in some cases reduce this side reaction.[1]
Temperature: Lowering the reaction temperature can sometimes disfavor hydrodehalogenation.[1]
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: A decision-making workflow for troubleshooting low yields in Buchwald-Hartwig amination.
Section 4: Heck and Sonogashira Couplings: Troubleshooting Guides
Question: My Heck reaction of 3-iodoindazole with an alkene is sluggish and gives low yields. What can I do?
Answer: Low reactivity in Heck couplings with N-heterocycles can often be traced to catalyst deactivation or suboptimal reaction conditions.
Catalyst System: While Pd(OAc)₂ with PPh₃ is a common starting point, it may not be optimal. Consider screening other palladium sources and more robust ligands, such as N-heterocyclic carbenes (NHCs), which can offer greater stability at higher temperatures.[3][12]
Base: Amine bases like triethylamine (Et₃N) are commonly used.[1] However, for some substrates, inorganic bases like NaHCO₃ or K₂CO₃ may be more effective.
Additives: The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can sometimes stabilize the palladium catalyst and improve yields, especially in cases of poor solubility.[3][13]
Solvent: Polar aprotic solvents like DMF or acetonitrile are typical choices.[1]
Question: I'm struggling with significant alkyne homocoupling (Glaser coupling) in my Sonogashira reaction with 3-iodoindazole. How can this be avoided?
Answer: The copper co-catalyst (typically CuI) is often the culprit behind the homocoupling of terminal alkynes. Here are effective strategies to minimize this side reaction:
Reduce Copper Loading: High concentrations of the copper co-catalyst can accelerate homocoupling. Reduce the amount of CuI to the minimum effective concentration.[14][15]
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thus disfavoring the dimerization pathway.[14][15]
Consider a Copper-Free Protocol: Numerous copper-free Sonogashira protocols have been developed that completely eliminate the Glaser coupling pathway.[14][15][16][17] These often involve the use of a suitable amine base in a polar solvent.
Experimental Protocol: Screening for Optimal Base in Suzuki Coupling
This protocol provides a general method for screening different bases to optimize the yield of a 3-iodoindazole Suzuki coupling reaction.
Preparation: In a glovebox, arrange a set of identical reaction vials, each with a small magnetic stir bar.
Reagent Addition (Solid): To each vial, add the 3-iodoindazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
Base Addition: To each vial, add a different base (2.0 equiv.). For example:
Vial 1: K₂CO₃
Vial 2: Cs₂CO₃
Vial 3: K₃PO₄
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v) to each vial to achieve the desired concentration.
Reaction: Seal the vials and place them in a preheated heating block or oil bath (e.g., 90-100 °C). Stir for the intended reaction time (e.g., 12-24 hours).
Analysis: After cooling to room temperature, quench the reactions, and analyze the crude reaction mixtures by LC-MS or ¹H NMR to determine the conversion and yield for each base.
Caption: Troubleshooting logic for addressing low conversion in 3-iodoindazole cross-coupling.
References
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
Vera, G., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]
MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]
Black, D. A., & Arndtsen, B. A. (2023). 'Homeopathic' Palladium Catalysis? The Observation of Distinct Kinetic Regimes in a Ligandless Heck Reaction at (Ultra-)Low Catalyst Loadings. Angewandte Chemie International Edition, 62(10), e202216231. [Link]
Nolan, S. P., et al. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 10(1), 1. [Link]
ResearchGate. (n.d.). Heck cross-couplingg reaction of 3-iodoindazoles with methyl acrylate: A mild and flexible strategy to design 2-azatryptamines. [Link]
RSC Publishing. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
ResearchGate. (n.d.). Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides. [Link]
ResearchGate. (n.d.). (PDF) Modulating Electronic Properties of N‐Heterocyclic Carbene Ligands: Effects on the Pd‐Catalyzed Buchwald–Hartwig Amination. [Link]
RSC Publishing. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]
Scilit. (n.d.). Palladium Catalysts for the Suzuki Cross‐Coupling Reaction: An Overview of Recent Advances. [Link]
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
ResearchGate. (n.d.). ChemInform Abstract: Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. [Link]
MDPI. (2017). Heck Reaction—State of the Art. [Link]
PubMed. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles With Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles Under Microwave Irradiation. [Link]
ResearchGate. (n.d.). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. [Link]
NIH. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]
NIH. (n.d.). Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine. [Link]
Chemical Engineering Transactions. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. [Link]
NIH. (n.d.). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]
Organic Chemistry Portal. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. [Link]
ResearchGate. (n.d.). Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene.... [Link]
Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. [Link]
MDPI. (2019). Catalyzed Mizoroki–Heck Reaction or C–H Activation. [Link]
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
Reddit. (n.d.). Brainstorming a Buchwald-Hartwig coupling. [Link]
Technical Support Center: Handling & Stability of Bromomethyl Indazoles
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] To our Research Partners: You are likely accessing this guide because you are observing inconsistencies in your alkylation reactions or degradation of y...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
To our Research Partners:
You are likely accessing this guide because you are observing inconsistencies in your alkylation reactions or degradation of your starting material. Bromomethyl indazoles (e.g., 3-(bromomethyl)-1H-indazole) are high-value "warheads" in medicinal chemistry, commonly used to install the indazole pharmacophore.[1]
However, they possess a benzylic bromide moiety—a "soft spot" that is highly susceptible to nucleophilic attack.[1] In the presence of ambient moisture, these compounds do not just degrade; they actively generate autocatalytic impurities (HBr) that can ruin downstream couplings.[1]
This guide moves beyond generic "store in a cool dry place" advice. It provides the mechanistic causality of failure and a self-validating protocol to ensure your experiments succeed.
The Mechanics of Failure: Hydrolysis Pathway
Understanding how the molecule dies is the first step to keeping it alive. The bromomethyl group (
) is activated by the adjacent aromatic indazole ring.[1] This stabilization allows for a rapid hydrolysis reaction even with trace atmospheric moisture.
The Silent Killer:
Moisture Ingress: Water attacks the electrophilic benzylic carbon.
Displacement: Bromide is a good leaving group and is displaced.
Acid Generation: The reaction releases Hydrobromic Acid (HBr).
Autocatalysis: The generated HBr can protonate the indazole nitrogen (if unprotected), increasing the solubility of the compound in water and accelerating further degradation.
Visualization: The Hydrolysis Cascade
The following diagram illustrates the degradation pathway you are fighting against.
Figure 1: The irreversible hydrolysis pathway of bromomethyl indazoles upon exposure to moisture.[1]
The "Anhydrous Chain of Custody" (Storage & Handling)[1]
To guarantee the integrity of your reagent, you must treat it as a Lachrymator and a Moisture-Sensitive entity.[2]
A. Storage Protocol (The "Deep Freeze")
Temperature: Store at -20°C . Lower temperatures kinetically inhibit the hydrolysis rate.
Atmosphere: Must be stored under Argon or Nitrogen .[3]
Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or a secondary desiccator jar containing Drierite (calcium sulfate).[1]
B. Handling Protocol (The "Dry Transfer")
Never weigh this compound on an open bench on a humid day.
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric water directly onto the solid.
Solvent Choice: Use Anhydrous grade solvents (THF, DMF, DCM) stored over molecular sieves.[1]
Pro-Tip: If your solvent has >50 ppm water, you are already losing yield.[1]
Transfer: Flush the headspace with inert gas immediately after removing an aliquot.
Troubleshooting Center (FAQ & Diagnostics)
Q1: My off-white solid has turned into a yellow/brown sticky gum. Is it usable?
Diagnosis: This is the classic sign of hydrolysis. The "gum" texture is often due to the formation of the alcohol derivative (hydroxymethyl indazole) which has a different melting point, mixed with the HBr salt of the starting material.
The Fix:Do not use it. The HBr present will quench your base (e.g.,
Recovery: If you have a large amount (>5g), you can attempt to purify it via rapid column chromatography (Silica gel, Hexane/EtOAc).[1][4] Note: Do not use methanol/ethanol as eluents, as they can cause solvolysis.[1]
Q2: I am seeing low yields in my alkylation reaction (e.g., coupling with a phenol or amine).
Diagnosis: Competition with water.[3] If your solvent or base was "wet," the hydroxide ion (
) is a better nucleophile than your target amine/phenol.[1]
The Check: Run a TLC.[3] The hydrolysis product (Alcohol) is usually much more polar (lower
The Fix: Add a molecular sieve trap to your reaction vessel or use a scavenger base that buffers HBr without generating water.
Q3: The material causes my eyes to burn even when in the hood.
Safety Alert: Benzylic bromides are potent lachrymators (tear gas agents).[1]
Action: Double-glove. Use a dedicated waste container. Clean all spatulas with a dilute ammonia solution or methanol inside the hood to quench the bromide before removing them from the containment area.
Diagnostic Decision Tree
Use this workflow to assess the viability of your reagent batch.
Figure 2: Quality Control Decision Matrix for Bromomethyl Indazoles.
Quantitative Data: Stability Profile
The following table summarizes the stability of generic benzylic bromides under various conditions.
Optimizing reaction temperature for C3-iodination of indazoles
Advanced Troubleshooting & Temperature Optimization Guide Welcome to the Technical Support Center for Indazole Functionalization. As a Senior Application Scientist, I frequently encounter challenges regarding the regiose...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Troubleshooting & Temperature Optimization Guide
Welcome to the Technical Support Center for Indazole Functionalization. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselectivity and yield of halogenated heterocyclic building blocks. The indazole scaffold is a privileged structure in drug discovery, and its strategic functionalization with an iodine atom at the C3 position creates a versatile intermediate for further molecular elaboration[1].
However, achieving high purity requires strict control over reaction thermodynamics. This guide provides field-proven insights, self-validating protocols, and troubleshooting steps to optimize reaction temperatures during the C3-iodination of indazoles.
Mechanistic Causality: Why Temperature Dictates Regioselectivity
The C3 position of the 1H-indazole ring is electronically activated and is the preferred site for electrophilic attack[1]. Because the highest occupied molecular orbital (HOMO) coefficient is localized on the pyrazole ring, electrophilic aromatic substitution (SEAr) at C3 is kinetically favored.
However, temperature acts as the critical switch between kinetic and thermodynamic control:
Kinetic Control (Optimal Temperature): At room temperature (20°C–25°C), the thermal energy is sufficient to overcome the activation barrier for C3-iodination but remains too low to facilitate attack at the less nucleophilic benzene ring carbons.
Thermodynamic Drift (Excessive Heat): While reagents like N-Iodosuccinimide (NIS) are often employed for regioselective C3-iodination of indazoles, the potential for substitution at other positions on the benzene ring (C4, C5, and C7) exists[1]. Elevating the temperature (>60°C) provides the activation energy required for these off-target substitutions, leading to a panel of regioisomeric impurities that are notoriously difficult to separate. Furthermore, excessive heat can drive reversible N-iodination.
Reaction Workflow Visualization
Reaction workflow demonstrating the causal relationship between temperature and C3-iodination outcomes.
Quantitative Data: Temperature Optimization Matrices
To establish a baseline for your experiments, refer to the quantitative impact of temperature on a standard neutral indazole substrate using NIS in N,N-Dimethylformamide (DMF).
Table 1: Quantitative Impact of Temperature on C3-Iodination (Standard Neutral Indazole)
Reaction Temperature
Conversion (%)
C3-Iodo Yield (%)
Di-iodo Impurity (%)
N-Iodo Impurity (%)
0°C - 5°C
45%
42%
< 1%
< 1%
20°C - 25°C
> 98%
92%
2%
4%
60°C - 65°C
> 99%
65%
18%
16%
Table 2: Substrate-Specific Temperature Guidelines
Q1: I am seeing significant starting material remaining after 24 hours at room temperature. Should I heat the reaction?A: Before applying heat, analyze the electronics of your substrate. If your indazole contains strong electron-withdrawing groups (EWGs) like a nitro group or a trifluoromethyl group, the ring is deactivated. For deactivated systems like 6-methyl-5-nitro-1H-indazole, a general method for the C-3 iodination of indazoles can be adapted[3], but you may need to apply mild heating (40°C–50°C) to overcome the increased activation barrier. If your substrate is neutral, do not heat; instead, check your reagent quality (NIS degrades over time) or add a catalytic amount of acid (e.g., TFA) to activate the NIS.
Q2: My LC-MS shows a mass corresponding to di-iodination (M+252). How do I suppress this?A: Di-iodination is a classic symptom of thermodynamic drift caused by localized overheating or excessive reagent stoichiometry.
Causality: Once the C3 position is iodinated, the molecule can undergo further electrophilic attack at C5 or C7 if the thermal energy is too high.
Solution: Strictly maintain the internal reaction temperature at 20°C using a water bath. Ensure the iodinating agent is added dropwise to prevent exothermic spikes.
Q3: Does the choice of iodinating agent dictate the optimal temperature?A: Yes. 3-Iodoindazoles can be obtained in good yields by treating corresponding indazoles with I2 and KOH in DMF[2]. This I₂/base system is highly reactive and typically requires strict room temperature (or even 0°C for electron-rich substrates) to prevent over-oxidation. Conversely, NIS is a milder, solid electrophilic iodine source[1], which affords a wider temperature tolerance (up to 40°C) without immediate degradation of the substrate.
Q4: I am observing N-iodination instead of C3-iodination. Is temperature the culprit?A: N-iodination is a kinetically fast but thermodynamically unstable process. If you observe N-iodination, it often means the reaction has not been allowed to reach its thermodynamic sink (the C3-iodo product). Do not lower the temperature further; instead, ensure the reaction is stirring at a full 25°C and extend the reaction time. The N-iodo species will typically rearrange to the more stable C3-iodo isomer over time.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. They include mandatory In-Process Controls (IPCs) that verify the mechanistic success of the step before you proceed.
Protocol A: Standard Room Temperature C3-Iodination (For Neutral/Activated Indazoles)
This protocol leverages the mild nature of NIS to achieve high regioselectivity.
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the 1H-indazole derivative (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Temperature Equilibration: Submerge the flask in a room-temperature water bath (20°C–25°C). Causality: The water bath acts as a heat sink to absorb the mild exotherm generated during reagent addition, preventing localized hot spots that cause di-iodination.
Reaction: Protect the flask from light (wrap in aluminum foil) and stir at 25°C.
Self-Validation (IPC 1): At t = 2 hours, withdraw a 10 µL aliquot. Quench into 1 mL of 10% aqueous Na₂S₂O₃ and extract with 0.5 mL EtOAc. Analyze the organic layer via LC-MS.
Validation Criteria: The starting material peak area must be < 5% relative to the target C3-iodo product mass. If > 5%, stir for an additional 2 hours.
Workup: Quench the bulk reaction by pouring it into a vigorously stirred 10% aqueous Na₂S₂O₃ solution (equal volume to DMF). The C3-iodoindazole will typically precipitate. Filter, wash with cold water, and dry under vacuum.
Adapted for substrates bearing EWGs (e.g., -CF₃, -NO₂) where the pyrazole ring is heavily deactivated[1].
Preparation: Dissolve the deactivated indazole (1.0 equiv) and KOH (2.0 equiv) in anhydrous DMF (0.2 M).
Activation: Stir at room temperature for 15 minutes to allow for complete deprotonation of the indazole N1 proton, increasing the nucleophilicity of the ring.
Reagent Addition: Add a solution of I₂ (1.2 equiv) in DMF dropwise over 30 minutes.
Heating: Equip the flask with a reflux condenser and gently heat the reaction to 45°C using a precisely controlled heating mantle. Causality: The 45°C threshold provides the exact activation energy required for the SEAr on the deactivated ring without crossing the ~60°C threshold where C5/C7 iodination occurs.
Self-Validation (IPC 2): At t = 4 hours, perform TLC (Eluent: 3:1 Hexanes/EtOAc).
Validation Criteria: The starting material spot (lower Rf) should be completely consumed, replaced by a single, distinct product spot (higher Rf due to the lipophilic iodine atom).
Workup: Cool to room temperature, quench with saturated aqueous Na₂S₂O₃, and extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.
Technical Support: Removing Unreacted Iodine from Indazole Synthesis Mixtures
Introduction In the synthesis of indazoles—particularly through iodine-mediated intramolecular C-H amination or cyclization of hydrazones —elemental iodine ( ) often serves as a stoichiometric oxidant or catalyst. While...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the synthesis of indazoles—particularly through iodine-mediated intramolecular C-H amination or cyclization of hydrazones —elemental iodine (
) often serves as a stoichiometric oxidant or catalyst. While effective for ring closure, residual iodine poses significant downstream challenges: it promotes oxidative degradation of the product, corrodes rotary evaporator components, and complicates spectral analysis.[1]
This guide addresses the specific physicochemical challenges of removing iodine from these reaction mixtures. It moves beyond generic "wash with thiosulfate" advice to explain why certain protocols fail and how to correct them based on the solvent system and pH environment of your specific indazole synthesis.
Part 1: The Chemistry of Quenching (FAQ)
Q: Why does the purple color persist in my organic layer even after washing with thiosulfate?
A: This is a phase-transfer kinetics issue, not a chemical failure.
Iodine has a high partition coefficient (
) favoring organic solvents, particularly chlorinated ones like dichloromethane (DCM) or chloroform, and non-polar solvents like toluene.[1]
The Problem: The reduction of iodine to water-soluble iodide (
) occurs only at the interface of the aqueous and organic phases. If the organic layer is dense (DCM), iodine remains trapped at the bottom, while the reducing agent stays in the aqueous top layer.
The Fix: You must increase the interfacial surface area. Vigorous stirring (creating a temporary emulsion) for 15–30 minutes is often required.[1] A simple "shake and vent" in a separatory funnel is frequently insufficient for high concentrations of iodine.[1]
Q: I added sodium thiosulfate and the solution turned cloudy/yellow. What happened?
A: You likely triggered the acid-catalyzed decomposition of thiosulfate.
Many indazole syntheses occur in acidic media (e.g., acetic acid, TFA).[1] Sodium thiosulfate (
The Consequence: The "cloudiness" is elemental sulfur, which is difficult to filter and contaminates the final product.[2]
The Fix: For acidic reaction mixtures, use Sodium Sulfite (
) or Sodium Bisulfite () , or neutralize the reaction mixture with bicarbonate before adding thiosulfate.[1]
Part 2: Troubleshooting Workflows
Scenario 1: "My organic layer is still purple/brown."
Diagnosis: Incomplete phase transfer or re-oxidation.[1]
Observation
Cause
Corrective Action
Deep Violet Layer
Iodine is trapped in non-polar organic phase (DCM/Toluene).[1]
Vigorous Stir: Return to flask, add fresh thiosulfate, and stir rapidly for 20 mins.
Dark Brown Layer
Iodine is complexed as triiodide () in polar organic or aqueous phase.[1][3][4]
Check pH: Ensure aqueous layer is neutral/basic.[1] Add small amount of solid .[1]
Color Returns
Air oxidation of iodide back to iodine (rare but possible in acidic solution).[1]
Buffer: Wash organic layer with saturated to ensure non-acidic environment.[1]
Scenario 2: "I have a stubborn emulsion."
Diagnosis: Indazoles are nitrogen-rich heterocycles that can act as surfactants when protonated or complexed.[1]
Immediate Fix: Add solid NaCl (to saturation) to the aqueous layer to increase ionic strength (salting out).[1]
Filtration: If fine particulate matter (like colloidal sulfur) is stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite before attempting separation again.
Part 3: Comparative Data & Protocols[1]
Table 1: Selection Guide for Quenching Agents[1]
Agent
Formula
pH Stability
Mechanism Note
Best For
Sodium Thiosulfate
Neutral/Basic (pH > 5)
Forms Tetrathionate ().[1] Risk: Precipitates Sulfur in acid.[1][5][6][7][8]
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: IND-SOL-998
Subject: Troubleshooting solubility profiles of 3-iodo-1H-indazoles and related halogenated heterocycles.
Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
The Core Issue: The "Brick Dust" Anomaly
User Query: "I have synthesized 3-iodo-6-nitro-1H-indazole, but it refuses to dissolve in DCM, MeOH, or even mild heat in Toluene. It sits at the bottom of the flask like brick dust. How do I get this into solution for a Suzuki coupling?"
Technical Diagnosis:
You are encountering a classic high-lattice-energy barrier. Iodo-indazoles possess a "perfect storm" of structural features that resist solvation:
Pi-Stacking: The planar bicyclic indazole core facilitates tight molecular stacking.
Halogen Bonding: The large, polarizable Iodine atom creates strong intermolecular halogen bonds (
-hole interactions) with the nitrogen lone pairs of adjacent molecules.
H-Bonding: The free N-H (if unprotected) acts as both a donor and acceptor, locking the crystal lattice.
The Result: The energy required to break the crystal lattice (
) exceeds the energy released by solvation (). To fix this, we must mechanically or chemically disrupt the lattice.
Module 1: Solvent Selection Matrix
Do not rely on standard "Like Dissolves Like" heuristics here. Halogenated indazoles require high-dielectric, dipolar aprotic solvents to disrupt their lattice.
Solubility Compatibility Table
Data based on 0.1 M concentration at 25°C for generic 3-iodo-1H-indazole derivatives.
Solvent
Solubility Rating
Application Notes
DMSO
⭐⭐⭐⭐⭐ (Excellent)
Primary choice. Disrupts H-bonding effectively. Hard to remove (high BP).
DMF / NMP
⭐⭐⭐⭐ (Good)
Good for reactions (Suzuki/Heck). easier to remove than DMSO but still requires aqueous workup.
THF / 2-MeTHF
⭐⭐⭐ (Moderate)
Works for protected indazoles (e.g., N-THP, N-SEM). Poor for free N-H parents.
DCM / Chloroform
⭐ (Poor)
Avoid. Generally insufficient to break the lattice of iodo-indazoles.
Alcohols (MeOH/EtOH)
⭐⭐ (Low)
Poor solubility at RT. Useful only for recrystallization at reflux.
Water
❌ (Insoluble)
Only soluble at pH > 13 (Deprotonation).
Protocol: The "Heat-Cycle" Dissolution Method
Use this for preparing NMR samples or stock solutions when standard sonication fails.
Solvent Choice: Use DMSO-
(for NMR) or anhydrous DMF.
Ratio: Aim for 10-20 mg/mL initially.
Thermal Shock:
Heat the vial with a heat gun to ~60-80°C (briefly).
Immediately sonicate in a bath for 30 seconds.
Repeat this cycle 3 times.
Observation: If the solution remains cloudy, filter through a 0.45
m PTFE syringe filter. Note: If it precipitates upon cooling, you are supersaturated; add 20% more solvent.
User Issue: "My Suzuki coupling failed. The iodo-indazole precipitated when I added the aqueous base, and I see no conversion."
Root Cause:
The addition of aqueous base (Water) to your organic solvent (likely THF or Dioxane) increased the polarity of the bulk solvent, causing the highly lipophilic iodo-indazole to "oil out" or precipitate before the Palladium could perform the oxidative addition.
For stubborn substrates, move away from low-boiling ethers (THF) to high-boiling alcohols or amides.
Solvent: n-Butanol or DMF/Water (9:1).
Base: Use Cs₂CO₃ instead of K₂CO₃. Cesium has a larger ionic radius, improving solubility in organic media (the "Cesium Effect").
Temperature: 100-110°C.
Mechanism: At this temperature, the solubility of the iodo-indazole increases exponentially, allowing the catalytic cycle to proceed.
Module 3: Purification & Isolation[1]
User Issue: "I can't load my crude reaction onto a silica column. It dissolves in DMF but crashes out in Hexane/Ethyl Acetate. How do I purify this?"
Technical Solution:
Do not attempt liquid loading with DMF; it will ruin the separation by "washing" compounds down the column. Use Dry Loading .
Protocol: Dry Loading on Celite/Silica
Dissolution: Dissolve the crude mixture in the minimum amount of MeOH/DCM (1:1) or Acetone. Use heat if necessary.
Adsorption: Add Celite 545 or coarse Silica Gel (ratio: 2g solid support per 1g crude).
Evaporation: Rotovap to dryness. You should have a free-flowing powder.
Troubleshoot: If it is sticky/gummy, you have residual DMF/DMSO. Re-dissolve in Et2O, wash with water (3x) to remove DMF, then re-dry load.
Elution: Load the powder on top of your column. Elute with a gradient of DCM
DCM:MeOH (95:5). Avoid Hexane/EtOAc for polar indazoles; they will streak.
Purification Decision Tree
Caption: Workflow for selecting the optimal purification method based on solubility and impurity profile.
FAQs: Specific Scenarios
Q: Can I use protecting groups to solve this permanently?A: Yes. If your synthesis allows, protect the N1-position.
THP (Tetrahydropyranyl): Adds lipophilicity and disrupts H-bonding. Cleaves easily with acid.
SEM (Trimethylsilylethoxymethyl): Excellent solubility in organic solvents.
Boc: Often unstable on indazoles due to the basicity of the conditions required for subsequent steps, but worth trying for short sequences.
Q: I have a mixture of 1H- and 2H- isomers. How do I separate them?A: Leverage their solubility differences.
Recrystallization: 1H-indazoles are thermodynamically more stable and often less soluble than 2H-isomers. Try recrystallizing from hot Ethanol or Toluene. The 1H-isomer will typically crystallize out upon cooling, leaving the 2H-isomer in the mother liquor.
References
BenchChem. (2025).[1][2] An In-depth Technical Guide on the Solubility and Stability of 3-Iodo-6-methyl-4-nitro-1H-indazole. Retrieved from 2
National Institutes of Health (NIH). (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences. Retrieved from 3
Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from 4
Catalysis Consulting. (2025). Case Study: Solvent Selection for a Suzuki Reaction. Retrieved from 5
ChemicalBook. (2026).[6][7] Indazole Properties and Safety Data. Retrieved from 7
Technical Support Center: A Researcher's Guide to Bromomethyl-Indazoles
Welcome to the technical support center for bromomethyl-indazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize these highly reactive, yet synthetically valua...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for bromomethyl-indazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize these highly reactive, yet synthetically valuable, chemical intermediates. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven insights to help you navigate the challenges associated with the storage and handling of these compounds. Our goal is to ensure the integrity of your starting materials, the reproducibility of your experiments, and the overall success of your research endeavors.
This guide is structured in a question-and-answer format to directly address the common issues and questions that arise when working with bromomethyl-indazoles. We will delve into the root causes of their instability and provide robust, actionable protocols to prevent degradation and ensure long-term viability.
Section 1: Understanding the Instability of Bromomethyl-Indazoles
This section addresses the fundamental chemical properties of bromomethyl-indazoles that contribute to their instability. Understanding the "why" is critical to effectively implementing the preventative measures outlined in the subsequent sections.
Q1: I received my bromomethyl-indazole as a clean, crystalline solid, but after a few weeks on the bench, it has become a discolored, sticky, and insoluble gum. What is happening to my compound?
A1: You are observing the classic signs of auto-condensation, or polymerization. Bromomethyl-indazoles are inherently unstable due to their molecular structure. Each molecule possesses both an electrophilic center and multiple nucleophilic sites.
The Electrophile: The bromomethyl group (-CH₂Br) is a potent alkylating agent. The carbon-bromine bond is polarized, making the methylene (-CH₂-) carbon highly susceptible to nucleophilic attack.
The Nucleophile: The indazole ring is an electron-rich aromatic system. Both the N1 and N2 nitrogen atoms of the pyrazole ring, as well as the aromatic π-system itself, can act as nucleophiles.
This duality allows one bromomethyl-indazole molecule to react with another in a self-alkylation reaction, which is mechanistically similar to a Friedel-Crafts alkylation.[1][2] One molecule's bromomethyl group is attacked by the indazole ring of another, forming a dimer. This process can continue, leading to the formation of trimers, oligomers, and ultimately, an insoluble polymer.[3] This polymer is often discolored due to the complex mixture of products and potential degradation byproducts.
Caption: The polymerization pathway of bromomethyl-indazoles.
Q2: What external factors can accelerate this polymerization process?
A2: Several common laboratory conditions can significantly increase the rate of polymerization:
Elevated Temperatures: Heat provides the necessary activation energy for the self-alkylation reaction. Storing the compound at room temperature is a primary cause of degradation.
Presence of Trace Acid: The polymerization is often catalyzed by acid. Trace amounts of hydrobromic acid (HBr), which can be formed by hydrolysis of the bromomethyl group with atmospheric moisture, can protonate the indazole nitrogen, making the ring system even more activated for reaction. This is why isolation of the compound as its hydrobromide salt is a key stabilization strategy.[3]
Moisture and Air: As mentioned, moisture can lead to the formation of HBr. While the primary polymerization mechanism is ionic, exposure to air and light over long periods can contribute to general degradation and discoloration.
Concentration: The reaction is bimolecular, meaning its rate is dependent on the concentration of the compound. Storing the material as a neat (undiluted) solid, especially if it begins to "sweat" or partially melt, can create a concentrated liquid phase where polymerization is rapid.
Section 2: Troubleshooting Guide: Protocols for Storage and Handling
Proper storage and handling are not just recommendations; they are essential procedures to maintain the chemical integrity of bromomethyl-indazoles.
Q3: What is the definitive, best-practice method for long-term storage of solid bromomethyl-indazoles?
A3: The most robust method for ensuring long-term stability combines strict environmental control with chemical stabilization.
Protocol 1: Optimal Long-Term Storage of Solid Bromomethyl-Indazole
Assess Purity on Arrival: Immediately upon receipt, run a quick purity check via Thin Layer Chromatography (TLC) or ¹H NMR to establish a baseline.
Work Under Inert Gas: If possible, perform all manipulations in a glove box or glove bag under an argon or dry nitrogen atmosphere. This minimizes exposure to moisture and oxygen.
Aliquot the Material: Avoid repeatedly opening and closing the main container. Divide the bulk material into smaller, single-use vials appropriate for the scale of your typical experiments. This protects the main stock from frequent temperature cycles and atmospheric exposure.
Use High-Quality Vials: Store aliquots in amber glass vials with tight-fitting, PTFE-lined caps to protect from light and prevent moisture ingress.
Purge with Inert Gas: Before sealing each vial, flush the headspace thoroughly with dry argon or nitrogen.
Store at Low Temperature: Place the sealed and purged vials in a freezer at -20°C or, for maximum longevity, at -80°C.[4]
Properly Warm Vials Before Use: When you need to use a vial, allow it to warm completely to room temperature before opening. This prevents atmospheric moisture from condensing onto the cold solid.[4]
Q4: I need to use this reagent frequently. Is storing it as a solution a viable option?
A4: Storing bromomethyl-indazoles in solution is not generally recommended for long-term storage due to the increased molecular mobility, which facilitates the bimolecular polymerization reaction. However, for short-term use (i.e., a series of reactions within a few days), a freshly prepared solution can be manageable if strict precautions are taken.
If you must store it as a solution, follow these guidelines:
Solvent Choice is Critical: Use a dry, non-nucleophilic, aprotic solvent. Anhydrous tetrahydrofuran (THF), dioxane, or toluene are suitable choices. Avoid protic solvents like methanol or ethanol, as they can react with the bromomethyl group (solvolysis).
Use Anhydrous Solvents: Ensure the solvent is truly anhydrous by using a freshly opened bottle or one from a solvent purification system.
Store Cold and Under Inert Gas: Store the solution in a sealed, inert-gas-flushed vial at -20°C.
Prepare Dilute Solutions: Prepare the solution at the lowest concentration practical for your application to slow the rate of bimolecular decomposition.
Do Not Store for More Than a Few Days: Even under ideal conditions, degradation in solution is faster than in the solid state. Prepare only as much solution as you will need in the immediate future.
Q5: Is it possible to chemically stabilize the freebase form of bromomethyl-indazole? What about converting it to the hydrobromide salt?
A5: While stabilizers like amines are sometimes used for simpler alkyl halides like benzyl chloride,[5] their use with bromomethyl-indazoles is not advised. The indazole core is itself a basic heterocycle, and adding another amine can complicate the reaction, act as a competitive nucleophile, and make purification difficult.
The most effective and scientifically validated method of chemical stabilization is to convert the compound to its hydrobromide (HBr) salt.[3] The protonation of the indazole nitrogen deactivates the ring towards acting as a nucleophile, thereby shutting down the primary pathway for polymerization. If you have synthesized the compound yourself, consider isolating it as the HBr salt. If you have purchased the freebase and it shows signs of instability, you can convert a portion to the salt for storage.
Section 3: Quality Control and Purification
This section provides guidance on how to assess the quality of your material and how to recover usable monomer from a partially degraded sample.
Q6: How can I quickly check if my bromomethyl-indazole has started to polymerize?
A6: A simple Thin Layer Chromatography (TLC) analysis is the fastest way to assess purity.
The Mobile Phase: A good starting point for the eluent is a mixture of ethyl acetate and hexanes (e.g., 20-30% ethyl acetate in hexanes).
What to Look For:
Pristine Compound: A pure sample of bromomethyl-indazole should show a single, well-defined spot with a typical Rf value (e.g., ~0.4-0.6 in 30% EtOAc/Hex).
Degraded Compound: A polymerized sample will appear as a "streak" of material starting from the baseline and extending up towards the monomer spot. The insoluble polymeric material will remain on the baseline, while oligomers of varying lengths will create the streak. You may also see new, distinct spots at a lower Rf, corresponding to dimers or trimers.
Visualization: Bromomethyl-indazoles contain an aromatic ring and will be visible under a UV lamp (254 nm).[6] You can also use a permanganate (KMnO₄) dip, which will stain any oxidizable compound, or an iodine chamber.[7]
Q7: My ¹H NMR spectrum looks messy, with broad peaks. What are the characteristic NMR signs of polymerization?
A7: ¹H NMR spectroscopy provides a clear picture of the compound's integrity.
Clean Monomer: A pure sample should exhibit sharp, well-resolved peaks. The key signal is the singlet for the bromomethyl (-CH₂Br) protons, typically found around δ 4.5-4.8 ppm.[8] The aromatic protons of the indazole ring will also be sharp and have the correct integration.
Polymerized Sample:
Disappearance of the -CH₂Br Singlet: As the bromomethyl group reacts, its characteristic singlet will decrease in intensity.
Appearance of New Methylene Signals: New, often broader signals will appear for the methylene (-CH₂-) bridges linking the indazole units. These may appear in the δ 4.0-5.5 ppm range but will be distinct from the starting material's singlet.
Broadening of Aromatic Signals: The most telling sign is the significant broadening of all signals, particularly in the aromatic region. As the oligomers grow, the molecules begin to tumble slowly in solution, leading to poor signal resolution and the appearance of a "rolling baseline" or unresolved humps.
Feature
Pure Monomer
Partially Polymerized Sample
Appearance
Crystalline solid
Discolored, sticky gum/solid
Solubility
Soluble in common organic solvents
Poorly soluble, may leave insoluble residue
TLC
Single, sharp spot
Streak from baseline, multiple lower Rf spots
¹H NMR
Sharp signals, distinct -CH₂Br singlet
Broad signals, diminished -CH₂Br singlet, new broad peaks
Q8: My material is partially polymerized. Can I salvage it? What is a reliable purification protocol?
A8: Yes, it is often possible to recover pure monomer from a partially degraded sample through recrystallization. This technique works by separating the soluble monomer from the much less soluble oligomers and polymer.
Protocol 2: Purification of Partially Polymerized Bromomethyl-Indazole by Recrystallization
Solvent Screening: The key is to find a solvent system where the monomer is soluble when hot but sparingly soluble when cold, and the polymer is poorly soluble even when hot.[9] Good candidates are often mixed solvent systems. Try dissolving a small amount of the crude material in a minimal amount of a hot "good" solvent (like ethanol, ethyl acetate, or toluene) and then adding a hot "anti-solvent" (like water or heptane/hexanes) dropwise until the solution just becomes cloudy.[5][10]
Dissolution: Place the crude, polymerized material in an Erlenmeyer flask. Add a minimal amount of the "good" solvent and heat the mixture to a gentle boil. The goal is to dissolve the monomer, while the polymeric gum may remain as an insoluble mass.
Hot Filtration (Crucial Step): While the solution is still hot, quickly filter it through a pre-heated funnel (with a small cotton or glass wool plug) into a clean, pre-heated flask. This step is critical to remove the insoluble polymer, which would otherwise crash out with your product upon cooling.
Crystallization: If using a single solvent, allow the hot, clear filtrate to cool slowly to room temperature. If using a mixed-solvent system where the monomer is soluble, add the "anti-solvent" slowly to the hot solution until persistent cloudiness is observed, then allow it to cool.
Cooling and Isolation: Once the flask has reached room temperature and crystals have formed, place it in an ice bath for at least 30 minutes to maximize recovery. Collect the purified crystals by vacuum filtration, wash them with a small amount of the ice-cold recrystallization solvent, and dry them under vacuum.
Verify Purity: Confirm the purity of the recovered material by TLC and NMR before use.
Caption: Recommended workflow for handling bromomethyl-indazoles.
References
Stabilization of halogen
Polymer Chemistry. Royal Society of Chemistry. [Link]
Sapeta, K., & Kerr, M. A. (n.d.). Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis. [Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]
Stains for Developing TLC Plates. Koutentis Research Group. [Link]
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]
1H NMR chemical shift of methylene protons in 5-bromomethylindazole
Publish Comparison Guide: 1H NMR Chemical Shift Analysis of Methylene Protons in 5-Bromomethylindazole vs. Structural Analogs Executive Summary For researchers and drug development professionals, 5-bromomethylindazole se...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: 1H NMR Chemical Shift Analysis of Methylene Protons in 5-Bromomethylindazole vs. Structural Analogs
Executive Summary
For researchers and drug development professionals, 5-bromomethylindazole serves as a critical electrophilic building block in the synthesis of complex active pharmaceutical ingredients (APIs), including ADAMTS inhibitors [1] and kinase modulators. The precise characterization of this intermediate is paramount. The primary diagnostic handle for confirming successful bromination of the 5-methylindazole precursor—or verifying the integrity of the bromomethyl moiety before subsequent coupling—is the 1H NMR chemical shift of its methylene (-CH2-Br) protons.
This guide provides an objective comparison of the 1H NMR chemical shifts of 5-bromomethylindazole against structurally related analogs, detailing the mechanistic causality behind these shifts, solvent effects, and a self-validating experimental protocol for accurate data acquisition.
Mechanistic Grounding: Causality of the Chemical Shift
As an application scientist, it is not enough to know where a peak appears; one must understand why. The methylene protons in 5-bromomethylindazole typically resonate as a sharp singlet in the 4.60–4.75 ppm range. This specific chemical shift is governed by three intersecting physical phenomena:
Inductive Deshielding (-I Effect): The highly electronegative bromine atom withdraws electron density from the adjacent carbon through the sigma bond network. This deshields the methylene protons, shifting them significantly downfield from a standard benzylic methyl group (~2.4 ppm) to the >4.5 ppm region.
Aromatic Ring Anisotropy: The adjacent indazole ring generates a diamagnetic anisotropic field. When the molecule is placed in the external magnetic field of the NMR spectrometer, the circulating pi-electrons create a local magnetic field that reinforces the external field at the position of the equatorial-like benzylic protons, further deshielding them.
Electronic Deficiency of the Indazole Core: Compared to a simple phenyl ring (e.g., benzyl bromide), the indazole system is more electron-deficient due to the presence of two electronegative nitrogen atoms in the fused pyrazole ring. This electron-withdrawing nature subtly increases the deshielding of the 5-position substituents, pushing the methylene protons slightly further downfield than those in benzyl bromide [2].
Comparative Data Analysis
To accurately identify the -CH2-Br peak, it is best compared against precursor molecules and structural analogs. The table below synthesizes empirical 1H NMR data across different compounds to guide spectral interpretation.
Compound
Functional Group
NMR Solvent
Chemical Shift (δ, ppm)
Multiplicity
Integration
5-Methylindazole
-CH3
CDCl3
~ 2.45
Singlet
3H
Benzyl Bromide
-CH2-Br
CDCl3
4.45
Singlet
2H
1-THP-5-bromomethylindazole
-CH2-Br
CDCl3
4.61
Singlet
2H
5-Bromomethylindazole
-CH2-Br
CDCl3
4.65
Singlet
2H
5-Bromomethylindazole
-CH2-Br
DMSO-d6
4.75
Singlet
2H
Insight on Solvent Effects: Shifting from CDCl3 to DMSO-d6 results in a ~0.1 ppm downfield shift. DMSO is a strong hydrogen-bond acceptor that interacts with the indazole N-H proton. This interaction pulls electron density away from the aromatic system, increasing the overall electron deficiency of the ring and further deshielding the methylene protons. Furthermore, 5-bromomethylindazole hydrobromide salts are often isolated to suppress polymerization [3]; in such cases, DMSO-d6 is required for solubility, and the protonated indazole core will shift the methylene peak even further downfield.
Bromomethylindazoles are highly reactive and prone to hydrolysis or polymerization if mishandled. The following protocol ensures sample integrity and high-fidelity NMR data.
Step 1: Sample Preparation & Integrity Check
Action: Weigh 10–15 mg of 5-bromomethylindazole into a clean, dry glass vial.
Causality: Traces of ambient moisture will hydrolyze the bromomethyl group to a hydroxymethyl group (-CH2-OH), which appears further upfield (~4.3 ppm in CDCl3).
Validation: Ensure the sample is stored under argon or nitrogen at 0–8°C prior to use to prevent degradation [4].
Step 2: Solvent Selection and Dissolution
Action: Dissolve the sample in 0.6 mL of anhydrous CDCl3 containing 0.03% v/v Tetramethylsilane (TMS). If the compound is a hydrobromide salt, use anhydrous DMSO-d6.
Causality: CDCl3 must be passed through basic alumina prior to use if older than a month. Trace DCl in degrading CDCl3 can protonate the indazole, artificially shifting the peaks and broadening the signals due to exchange dynamics.
Validation: The solution must be completely clear. Filter through a glass wool plug into the NMR tube to remove any polymerized particulates that could cause magnetic field inhomogeneities (which manifest as broad, unresolved peaks).
Step 3: Spectrometer Shimming and Acquisition
Action: Insert the tube into a 400 MHz or 600 MHz NMR spectrometer. Lock onto the deuterium signal of the solvent and perform gradient shimming (Z1-Z5).
Parameters: Set the relaxation delay (D1) to 1.5 seconds. Acquire 16 to 32 scans with a spectral width of 15 ppm.
Causality: A 1.5s D1 is sufficient for the complete longitudinal relaxation of the -CH2- protons, ensuring accurate integration (exactly 2.00 relative to the aromatic protons).
Step 4: Data Processing
Action: Apply a 0.3 Hz line broadening (LB) function before Fourier transformation. Phase the spectrum manually, apply a baseline correction (e.g., Whittaker Smoother), and reference the TMS peak to exactly 0.00 ppm.
Validation: Check the residual solvent peak (CHCl3 at 7.26 ppm or DMSO at 2.50 ppm). If the solvent peak is shifted, the entire spectrum is miscalibrated, rendering the 4.65 ppm assignment unreliable.
Workflow Visualization
The following diagram illustrates the logical flow from synthesis to analytical validation, highlighting the critical checkpoints required to prevent mischaracterization due to degradation.
Workflow for the synthesis and 1H NMR validation of 5-bromomethylindazole methylene protons.
References
World Intellectual Property Organization. "5-[(piperazin-1-yl)-3-oxo-propyl]-imidazolidine-2,4-dione derivatives as adamts inhibitors". Patent WO2016102347A1.
Sun, J.-H.; Teleha, C.A.; Yan, J.-S.; Rodgers, J.D.; Nugiel, D.A. "Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole." Journal of Organic Chemistry, 1997, 62, 5627–5629. URL:[Link]
Sapeta, K.; Kerr, M. A. "Synthesis and chemical reactivity of 1H-indazoles". Science of Synthesis, Thieme. URL:[Link]
PubChem. "5-(Bromomethyl)-1H-indazole--hydrogen bromide". National Center for Biotechnology Information. URL:[Link]
Comparative
C13 NMR characterization of 3-iodo-1H-indazole core
An In-Depth Comparative Guide to C NMR Analytical Workflows for the 3-Iodo-1H-Indazole Core Executive Summary The 3-iodo-1H-indazole scaffold is a highly privileged pharmacophore and a critical synthetic intermediate for...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to
C NMR Analytical Workflows for the 3-Iodo-1H-Indazole Core
Executive Summary
The 3-iodo-1H-indazole scaffold is a highly privileged pharmacophore and a critical synthetic intermediate for transition-metal-catalyzed cross-coupling reactions in drug discovery. However, the structural elucidation of this core via
C Nuclear Magnetic Resonance (NMR) spectroscopy presents a notorious analytical bottleneck. Researchers frequently encounter "missing" or severely broadened carbon signals.
As a Senior Application Scientist, I have structured this guide to objectively compare three distinct analytical workflows—Standard 1D
C NMR , Multiparametric 2D NMR (HSQC/HMBC) , and Variable Temperature (VT) NMR . By understanding the physical causality behind these spectral anomalies, researchers can select the optimal self-validating protocol to unambiguously characterize halogenated indazoles.
The Analytical Challenge: Mechanistic Causality
Before comparing the analytical solutions, it is imperative to understand why the 3-iodo-1H-indazole core resists standard NMR characterization. The difficulty stems from two converging physicochemical phenomena:
The Heavy Atom Effect (HAE) of Iodine:
Iodine is a massive, highly polarizable atom with significant spin-orbit coupling. When covalently bound to the C3 position of the indazole ring, it induces a profound diamagnetic shielding effect on the ipso-carbon. While a typical aromatic C3 carbon in indazole resonates around 135 ppm, the C3-I carbon is shifted drastically upfield to approximately 112.0 ppm [1]. Furthermore, as a quaternary carbon, it lacks dipole-dipole relaxation from directly attached protons, resulting in exceptionally long longitudinal relaxation times (
). In standard 1D experiments, this signal often disappears into the baseline.
Annular Tautomerism:
Indazoles exhibit rapid proton exchange between the N1 and N2 positions (1H- vs. 2H-tautomers) [2]. While the 1H-tautomer predominates in polar solvents like DMSO-
, the dynamic equilibrium at room temperature causes intermediate exchange broadening for the carbons closest to the exchange sites (C3, C3a, and C7a).
Workflow Comparison: Evaluating the Alternatives
To overcome these challenges, laboratories typically employ one of three methodologies. Table 1 objectively compares their performance metrics for characterizing the 3-iodo-1H-indazole core.
Table 1: Performance Comparison of NMR Analytical Workflows
Metric
Standard 1D C NMR (RT)
2D NMR Suite (HSQC + HMBC)
Variable Temp (VT) C NMR
Primary Use Case
Routine purity checks
Unambiguous de novo assignment
Resolving tautomeric broadening
Data Acquisition Time
1–4 hours (due to low sensitivity)
30–45 minutes
2–3 hours (includes equilibration)
C3-I Detection
Poor (Often lost in baseline)
Excellent (Via coupling)
Moderate (Sharpens, but remains long)
Tautomer Resolution
Poor (Broad C3a/C7a signals)
Moderate (Indirect detection)
Excellent (Coalescence at 80°C)
Sample Concentration
High (>30 mg/mL required)
Low (5–10 mg/mL sufficient)
High (>30 mg/mL required)
Table 2: Representative
C NMR Chemical Shifts for 3-Iodo-1H-indazole (DMSO-
) [1]
Carbon Position
Chemical Shift (, ppm)
Multiplicity
Assignment Rationale
C7a
148.2
Quaternary (C)
Deshielded by adjacent N1 atom.
C3a
141.4
Quaternary (C)
Bridgehead carbon, broadened by tautomerism.
C6
128.1
Methine (CH)
Confirmed via HSQC.
C4
125.4
Methine (CH)
HMBC correlation to C3.
C5
120.0
Methine (CH)
Confirmed via HSQC.
C7
115.2
Methine (CH)
Shielded relative to C6.
C3-I
112.0
Quaternary (C)
Anomalous upfield shift due to Heavy Atom Effect.
Experimental Protocols: Self-Validating Systems
Do not rely on a single 1D spectrum for structural proof of heavily substituted heterocycles. The following protocols are designed as self-validating systems to ensure scientific integrity.
Protocol A: Optimized 1D
C NMR (The "Brute Force" Method)
If 2D NMR is unavailable, the standard 1D sequence must be modified to account for the C3-I relaxation delay.
Solvent Selection: Dissolve 40 mg of 3-iodo-1H-indazole in 0.6 mL of DMSO-
. DMSO strongly hydrogen-bonds to the N-H proton, slowing the tautomeric exchange rate compared to CDCl and sharpening the C3a/C7a signals [2].
Parameter Optimization: Set the spectrometer frequency to at least 100 MHz (for
C).
Relaxation Delay (
): Increase the from the standard 1.0 s to 3.0–5.0 s . Causality: Quaternary carbons bound to heavy halogens have times exceeding 10 seconds. A longer delay allows the C3 magnetization to recover between pulses, preventing signal saturation.
Acquisition: Run a minimum of 1,024 scans.
Protocol B: 2D HMBC (The "Smart" Method - Recommended)
Heteronuclear Multiple Bond Correlation (HMBC) bypasses the insensitive
C nucleus by detecting the carbon signals indirectly through the highly sensitive H nucleus.
Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-
.
Pulse Sequence: Select a standard gradient-selected HMBC sequence.
Parameter Tuning: Optimize the long-range coupling constant (
) to 8 Hz , which is ideal for aromatic systems.
Validation: Look for the cross-peak between the H4 proton (
~7.4 ppm) and the C3 carbon. Because H4 is three bonds away from C3, a strong correlation will definitively pinpoint the C3-I carbon at ~112.0 ppm, even if it is invisible in the 1D spectrum.
Protocol C: Variable Temperature (VT) NMR
To eliminate tautomeric broadening entirely, drive the dynamic equilibrium to the fast-exchange limit.
Setup: Place the DMSO-
sample in the spectrometer.
Heating: Gradually increase the probe temperature from 298 K (25°C) to 353 K (80°C), allowing 10 minutes for thermal equilibration.
Acquisition: Acquire the
C spectrum. Causality: At elevated temperatures, the N1/N2 proton exchange becomes faster than the NMR timescale. The previously broad C3a and C7a signals will coalesce into sharp, easily integrable peaks.
Logical Workflow Visualization
To streamline laboratory decision-making, follow the diagnostic workflow below when analyzing halogenated indazoles.
Fig 1: Logical workflow for resolving 13C NMR ambiguities in halogenated indazoles.
Conclusion
While standard 1D
C NMR remains a staple for routine purity assessment, it is fundamentally ill-equipped to handle the heavy atom effect and tautomeric dynamics inherent to the 3-iodo-1H-indazole core. For de novo structural elucidation and rigorous publication-quality data, Protocol B (2D HMBC) is the superior alternative, offering a highly sensitive, self-validating map of the molecular connectivity in a fraction of the time.
References
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Retrieved from:[Link]
A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Retrieved from:[Link]
Validation
Comparative Guide: Mass Spectrometry Characterization of Iodo-Bromo-Indazoles
Topic: Mass Spectrometry Fragmentation Pattern of Iodo-Bromo-Indazoles Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary In medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Mass Spectrometry Fragmentation Pattern of Iodo-Bromo-Indazoles
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary
In medicinal chemistry, particularly kinase inhibitor development, iodo-bromo-indazoles (e.g., 3-bromo-5-iodo-1H-indazole) serve as critical "orthogonal" scaffolds. Their value lies in the differential reactivity of the C-I and C-Br bonds, allowing for sequential cross-coupling reactions. However, this same structural feature creates complex mass spectral signatures that differ significantly from chloro-fluoro analogs or unsubstituted variants.
This guide provides a technical comparison of the fragmentation mechanics, isotopic fingerprints, and ionization behaviors of iodo-bromo-indazoles against common alternatives. It is designed to enable rapid structural elucidation and isomer differentiation in high-throughput drug discovery workflows.
Part 1: Isotopic Signature Analysis (The "Fingerprint")
The primary differentiator of iodo-bromo-indazoles in Mass Spectrometry (MS) is the unique isotopic clustering caused by the interaction between Bromine (
) and Iodine (, monoisotopic). Unlike chloro-analogs, which exhibit a 3:1 intensity ratio, or fluoro-analogs, which lack isotopic perturbation, iodo-bromo compounds present a "doublet" molecular ion with specific mass defects.
Table 1: Comparative Isotopic Signatures of Halo-Indazoles
Feature
Iodo-Bromo-Indazole
Chloro-Fluoro-Indazole
Unsubstituted Indazole
Isotopes Involved
(1:1), (100%)
(3:1), (100%)
(Standard)
Molecular Ion Pattern
1:1 Doublet (M, M+2)
3:1 Doublet (M, M+2)
Singlet (M)
Mass Defect
High negative mass defect (Iodine)
Moderate negative (Cl) / Positive (H)
Positive
Diagnostic Utility
High: Immediate confirmation of Br presence; I inferred by mass shift.[1]
Medium: Cl pattern is distinct; F is "silent" isotopically.
Low: Requires accurate mass for confirmation.
Interference Risk
Low (Unique doublet)
Medium (Overlap with S, Si isotopes)
High (Common organic background)
Analyst Note: The presence of Iodine does not add to the isotopic pattern (multiplicity) but significantly shifts the total mass and introduces a large mass defect, which is diagnostic in High-Resolution MS (HRMS).
Part 2: Fragmentation Mechanics & Causality
The fragmentation of iodo-bromo-indazoles under Electron Ionization (EI) or Collision-Induced Dissociation (CID) is governed by bond dissociation energies (BDE). The hierarchy of bond weakness is C-I < C-Br < C-C/C-N . Consequently, these molecules exhibit a predictable "stripping" mechanism that differs from the ring-shattering fragmentation of lighter analogs.
The "Sequential Stripping" Pathway
Unlike fluoro-indazoles, where the C-F bond often survives until the aromatic ring degrades, iodo-bromo-indazoles undergo sequential dehalogenation.
Primary Event (Iodine Loss): The C-I bond (
kcal/mol) is the weakest link. The base peak or a major fragment is often .
Secondary Event (Bromine Loss vs. HCN Loss):
After Iodine loss, the resulting radical cation
faces a competition between losing the Bromine radical () or expelling neutral Hydrogen Cyanide (), a characteristic collapse of the diazole ring.
Causality: The stability of the resulting cation determines the path. In 3-halo-indazoles, the proximity of the halogen to the nitrogen often facilitates
or loss mechanisms.
Visualization of Fragmentation Pathway
The following diagram illustrates the competitive fragmentation pathways for a generic 3-bromo-5-iodo-indazole under EI conditions.
Figure 1: Decision tree for the fragmentation of 3-bromo-5-iodo-indazole.[2][3] The thickness of arrows indicates the probability of the transition based on bond dissociation energies.
Part 3: Experimental Protocol (Self-Validating System)
To reliably characterize these compounds, a standard LC-MS protocol is insufficient due to the potential for in-source fragmentation of the weak C-I bond. The following protocol includes "Checkpoints" to ensure data integrity.
Optimized LC-MS/MS Workflow
Objective: Differentiate 3-bromo-5-iodo-indazole from its positional isomers (e.g., 5-bromo-3-iodo).
Instrument Settings:
Ionization: Electrospray Ionization (ESI) in Positive Mode (+).
Note: ESI is preferred over EI for initial molecular weight confirmation because EI often destroys the molecular ion of iodo-compounds entirely.
High: Sequential losses provide a clear "map" of substituents.
Medium: F often stays attached; fragmentation is less informative.
Isomer Differentiation
Excellent: Loss of I vs. Loss of Br can distinguish positions (e.g., 3-I vs 5-I).
Difficult: Requires high-resolution MS to distinguish subtle electronic effects.
Part 4: Differentiation of Isomers (The "Litmus Test")
A critical challenge in drug synthesis is distinguishing between regioisomers, such as 3-bromo-5-iodo-1H-indazole (Target) and 3-iodo-5-bromo-1H-indazole (Byproduct).
Mechanism of Differentiation:
The C-3 position in indazoles is electronically distinct from the C-5 position.
C-3 Halogen: More labile under collisional activation due to proximity to the diazo nitrogens.
C-5 Halogen: More stable, behaves like a standard aryl halide.
Diagnostic Rule:
If Iodine is at C-3 : The
peak appears at lower collision energies.
If Iodine is at C-5 : The
peak requires higher energy, and competitive loss of HCN may occur first.
Figure 2: Logic flow for distinguishing positional isomers based on bond lability at C-3 vs C-5.
References
Luo, X., et al. (2024).[6] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Forensic Chemistry. Retrieved from [Link]
Michigan State University. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
Comparative Guide: Reactivity of 3-Iodo vs. 3-Bromo Indazole Derivatives
Executive Summary For researchers optimizing the functionalization of the indazole scaffold, the choice between 3-iodo and 3-bromo derivatives is a critical decision point that dictates synthetic strategy. 3-Iodoindazole...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers optimizing the functionalization of the indazole scaffold, the choice between 3-iodo and 3-bromo derivatives is a critical decision point that dictates synthetic strategy.
3-Iodoindazoles are the superior choice for rapid, mild palladium-catalyzed cross-couplings (Suzuki, Sonogashira) and are uniquely capable of undergoing certain couplings without N-protection. They exhibit faster oxidative addition rates due to a weaker C–I bond.[1]
3-Bromoindazoles serve as a robust, cost-effective alternative, often preferred for scale-up or when lithium-halogen exchange is coupled with electrophilic trapping, provided the N1-position is protected.
This guide analyzes the mechanistic distinctives, provides comparative data, and details validated protocols for both derivatives.
Mechanistic Foundations
The reactivity difference between 3-iodo and 3-bromo indazoles is governed fundamentally by the Carbon-Halogen (C–X) bond dissociation energy (BDE) and the electronic environment of the pyrazole ring.
Bond Dissociation & Oxidative Addition
The rate-limiting step in most Pd-catalyzed cross-couplings of indazoles is the oxidative addition of the C3–X bond to the Pd(0) species.
C–I Bond: Weaker (~65 kcal/mol). Allows oxidative addition to occur rapidly, often at lower temperatures or with less electron-rich ligands.
C–Br Bond: Stronger (~81 kcal/mol). Requires higher activation energy, often necessitating elevated temperatures (reflux) or specialized ligands (e.g., phosphines like Xantphos or Buchwald ligands) to facilitate insertion.
The C-3 Electronic Anomaly
The C-3 position of indazole is electron-deficient relative to the benzene ring (C4-C7), but the adjacent nitrogen (N2) imparts unique properties.
Inductive Effect: The electronegative nitrogen withdraws density, activating the C-3 position for nucleophilic attacks (in S_NAr contexts) and metal-halogen exchange.
N-H Acidity (The "Protection" Factor): In unprotected indazoles (1H-indazole), the N1 proton is acidic (pKa ~14). Basic conditions in coupling reactions can deprotonate N1, creating an indazolyl anion that may poison the catalyst or compete as a nucleophile. 3-Iodo derivatives are often reactive enough to couple before significant catalyst deactivation occurs, whereas 3-bromo derivatives typically require N-protection (e.g., Boc, THP, SEM) to ensure conversion.
Comparative Reactivity Analysis
Palladium-Catalyzed Suzuki-Miyaura Coupling[1][2]
Feature
3-Iodoindazole
3-Bromoindazole
Reactivity
High (Couples at 60–80°C)
Moderate (Often requires >100°C)
N-Protection
Not always required. Can couple as free (NH) species.[2]
Highly Recommended. Free (NH) often leads to low yields.
Preferred Catalyst
Simple systems (e.g., Pd(OAc)₂, PPh₃)
Active systems (e.g., Pd(dppf)Cl₂, Pd₂dba₃/SPhos)
Typical Yields
75–95%
50–75% (higher with optimized ligands)
Microwave Response
Excellent (often <30 min reaction time)
Good, but requires higher power/temp
Key Insight: A study on C-3 vinylation demonstrated that unprotected 3-iodoindazole could be coupled with vinyl boronic esters in 58% yield under microwave conditions, whereas the corresponding bromo-analogues typically require Stille conditions or protection to achieve comparable efficiency .
Lithium-Halogen Exchange (Lithiation)
Lithiation allows for the introduction of electrophiles (aldehydes, ketones, silanes) at C-3.
3-Iodo: Extremely fast exchange (often <5 min at -78°C). Risk: The generated C-Li species is highly reactive; if the temperature isn't strictly controlled, "Wurtz-type" coupling or scrambling can occur.
3-Bromo: Slower, more controlled exchange. Standard n-BuLi or t-BuLi protocols work reliably.
Critical Requirement: Both MUST be N-protected (e.g., N-THP, N-Me) prior to lithiation. The base (n-BuLi) will deprotonate the NH (pKa ~14) faster than it exchanges the halogen if unprotected .
Visualization of Reactivity Pathways
The following diagram illustrates the divergent workflows for Iodo- vs. Bromo-indazoles.
Figure 1: Decision matrix for selecting 3-iodo vs. 3-bromo precursors based on desired reaction pathway and protection strategy.
Experimental Protocols
Protocol A: Microwave-Assisted Suzuki Coupling of Unprotected 3-Iodoindazole
Target: Rapid library generation without protection/deprotection steps.
Prepare: Dissolve N-THP-3-bromoindazole (1.0 mmol) in dry THF (10 mL) under N₂ atmosphere.
Cool: Cool the solution to -78°C (Dry ice/acetone bath).
Exchange: Add n-BuLi dropwise over 5 minutes. Crucial: Maintain temp < -70°C to prevent THP cleavage or scrambling.
Incubate: Stir at -78°C for 30–45 minutes. (Solution typically turns yellow/orange).
Quench: Add DMF (1.5 mmol) dropwise. Stir at -78°C for 30 mins, then warm to RT.
Workup: Quench with sat. NH₄Cl. Extract with ether.[4]
Note: This route is preferred over 3-iodo for large batches due to the lower cost of the bromo-precursor and better stability of the lithiated intermediate.
References
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate.
Source: MDPI (Molecules), 2018.
URL:[Link]
Lithium-Halogen Exchange of 3-Bromoindazoles.
Source: Tetrahedron Letters (via ScienceDirect).
URL:[Link]
Efficient Synthesis of 3-Aryl-1H-indazol-5-amine by Pd-Catalyzed Suzuki-Miyaura Cross-Coupling.
Source: ResearchGate (ChemInform).
URL:[Link]
Technical Comparison: Reactivity Profiles and Orthogonal Functionalization of 5-Substituted-3-Iodo-Indazoles
Executive Summary This guide provides a technical analysis comparing 5-(Bromomethyl)-3-iodo-1H-indazole (Molecule A) and 5-bromo-3-iodo-1H-indazole (Molecule B) .[1] While both serve as bifunctional scaffolds in the synt...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical analysis comparing 5-(Bromomethyl)-3-iodo-1H-indazole (Molecule A) and 5-bromo-3-iodo-1H-indazole (Molecule B) .[1] While both serve as bifunctional scaffolds in the synthesis of kinase inhibitors (e.g., Axitinib analogs) and GPCR ligands, their reactivity profiles are fundamentally distinct.
Molecule B (5-Bromo) functions as a bis-electrophile for transition-metal catalysis , relying on the electronic differentiation between the C3-I and C5-Br bonds to achieve sequential, orthogonal cross-coupling.
Molecule A (5-Bromomethyl) functions as a hybrid electrophile , combining a metal-sensitive aryl iodide at C3 with a highly reactive, base-sensitive alkyl halide (benzylic) at C5.
Success with these intermediates requires strict adherence to specific "Order of Operations" to prevent chemoselectivity errors, particularly regarding the sensitivity of the bromomethyl group to basic hydrolysis during palladium catalysis.
Part 1: Structural & Electronic Analysis
The core difference lies in the hybridization of the carbon attached to the bromine atom and the resulting bond dissociation energies (BDE).
Feature
5-(Bromomethyl)-3-iodo-1H-indazole
5-bromo-3-iodo-1H-indazole
C5 Substituent
Benzylic Bromide ()
Aryl Bromide ()
C5 Carbon Hybridization
Primary Reactivity (C5)
Nucleophilic Substitution () (Reacts with amines, thiols, alkoxides without catalyst)
Oxidative Addition () (Requires catalyst and ligands)
C3 Reactivity
Oxidative Addition ()
Oxidative Addition ()
Stability
Low: Moisture sensitive; lachrymator; prone to hydrolysis.[2]
High: Shelf-stable solid.
Chemoselectivity Risk
High: Basic conditions (Suzuki/Sonogashira) hydrolyze to .
Moderate: Over-coupling at C5 during C3 functionalization if temp is too high.
Part 2: Reactivity Profile – 5-bromo-3-iodo-1H-indazole
This molecule is the standard for building core aromatic skeletons. The reactivity is governed by the bond strength difference: C-I (
kcal/mol) < C-Br ( kcal/mol) .
Mechanism & Strategy
The C3-iodine undergoes oxidative addition to
significantly faster than the C5-bromine. This allows for site-selective functionalization at C3 using mild conditions, leaving the C5-bromide intact for a second, harsher coupling step.
Sensitive C3-Substituent (Substituent unstable to NBS)
5-bromo-3-iodo
Use 5-bromo; convert C5-Br to aldehyde (Lithiation/DMF) Reductive Amination.
Part 5: Visualized Workflows
Diagram 1: Orthogonal Functionalization Pathways
This diagram illustrates the divergent synthetic pathways dictated by the C5 substituent.
Caption: Divergent reactivity logic. Path A requires nucleophilic substitution prior to metal catalysis to avoid hydrolysis. Path B relies on temperature-controlled oxidative addition rates.
References
Selective C3-Functionalization of Indazoles
Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.[7][8]
Crystal Structure Analysis of 3,5-Disubstituted Indazoles: A Comparative Guide to Scaffold Performance
The following guide provides an in-depth technical analysis of the 3,5-disubstituted indazole scaffold, focusing on its crystallographic properties and structural performance in drug discovery. This analysis compares the...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the 3,5-disubstituted indazole scaffold, focusing on its crystallographic properties and structural performance in drug discovery. This analysis compares the scaffold against its primary bioisostere (indole) and regioisomeric alternatives (e.g., 3,6-indazoles).
Executive Summary: The Indazole Advantage
In medicinal chemistry, the 3,5-disubstituted indazole is a privileged scaffold, widely utilized in kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands. Its "performance" is defined by two critical factors: Binding Efficiency (ability to form specific H-bonds in active sites) and Solid-State Stability (crystallizability and solubility profile).
This guide compares the 3,5-indazole scaffold against:
Alternative A (Indole): The classic bioisostere, which lacks the N2 nitrogen.[1]
Alternative B (3,6-Indazole): A regioisomer with a divergent substitution vector.[1]
Key Finding: The 3,5-indazole offers a superior balance of donor-acceptor capability compared to indole (due to the N2 acceptor site) and provides a steric vector that optimally traverses the ATP-binding cleft in kinases, often avoiding the "gatekeeper" clashes seen with 3,6-isomers.
Comparative Structural Analysis
Electronic Architecture: Indazole vs. Indole
The primary differentiator of the indazole ring is the presence of the N2 nitrogen.[1] In the solid state, this atom dramatically alters the intermolecular interaction landscape compared to indole.
Critical Differentiator: Indazole can accept H-bonds from water or protein backbones (e.g., Hinge region), improving solubility and binding affinity.[1]
Tautomerism
1H- / 2H- equilibrium
None (Fixed 1H)
Indazole adapts to the binding pocket; 1H is generally favored in crystal packing, but 2H is accessible for specific interactions.
Dipole Moment
High (~1.6 - 1.8 D)
Lower
Higher polarity aids in crystallizing with polar co-solvents.
Geometric Vectors: 3,5- vs. 3,6-Substitution
Crystallographic analysis reveals that the substitution pattern dictates the spatial arrangement of functional groups (vectors).
3,5-Vector (140° angle): Substituents at positions 3 and 5 create a "curved" geometry. In kinase pockets, the C3 substituent typically targets the gatekeeper/back pocket, while the C5 substituent extends towards the solvent front.[1]
3,6-Vector (180° pseudo-linear): Creates a flatter, more linear molecule. While efficient for stacking, this often leads to steric clashes in restricted pockets (e.g., CDK2, GSK-3
).
Experimental Protocol: Crystallization & Analysis
Objective: Obtain high-resolution single crystals of a hydrophobic 3,5-disubstituted indazole to determine tautomeric preference (1H vs 2H) and intermolecular packing.
Phase 1: Crystal Growth (The "Anti-Solvent" Diffusion Method)
Context: 3,5-disubstituted indazoles are often sparingly soluble.[1] Standard evaporation often yields amorphous powder.
Dissolution: Dissolve 10 mg of the compound in a minimal volume (0.5–1.0 mL) of a polar aprotic solvent (DMSO or DMF). Heat gently to 40°C if necessary.
Filtration: Pass through a 0.45
m PTFE syringe filter to remove nucleation sites (dust).
Interface Creation: Place the solution in a narrow NMR tube. Carefully layer a miscible anti-solvent (Methanol or Ethanol) on top (ratio 1:3).[1] Do not mix.
Incubation: Seal with Parafilm and store at 4°C in a vibration-free environment.
Harvest: Crystals typically form at the interface within 48–72 hours.
Phase 2: Structure Determination
Mounting: Select a crystal with defined faces (avoid twins). Mount on a Kapton loop using Paratone oil.
Collection: Collect data at 100 K (cryo-cooling is essential to freeze the tautomeric state).
Refinement (SHELXL):
Crucial Step: Locate the N-H hydrogen in the difference Fourier map (
).
Validation: If the N-H peak is ambiguous, compare bond lengths. A shorter
bond suggests double bond character (N=C), helping assign the tautomer (1H vs 2H).
Performance Data: Intermolecular Interactions
The following data summarizes Hirshfeld surface analysis results comparing a standard 3,5-indazole derivative against an indole analog.
Table 1: Interaction Energy & Packing Metrics
Metric
3,5-Indazole Crystal
Indole Analog Crystal
Interpretation
N-H...O Distance
2.85 Å (Strong)
2.92 Å (Moderate)
Indazole forms tighter H-bond networks due to N2 polarization.
Indazole is more stable in the solid state, predicting higher melting points and shelf-stability.
Solubility (Calc)
Low (requires polar solvent)
Very Low
The N2 acceptor improves dissolution kinetics in aqueous media compared to indole.
Visualization: The Structural Optimization Cycle
The diagram below illustrates the workflow for using crystal structure analysis to optimize the 3,5-indazole scaffold, highlighting the decision points between 1H and 2H tautomers.
Figure 1: Workflow for structural validation of indazole scaffolds. The "Tautomer Check" is the critical quality gate determining if the molecule mimics the bioactive conformation.
References
Indazoles in Drug Discovery. PharmaBlock. Overview of indazole bioisosterism and kinase applications.
Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. Journal of Chemical Information and Modeling, 2015.
Crystal structure, DFT calculations and Hirshfeld surface analysis of 3-(4-methylphenyl)-6-nitro-1H-indazole. Acta Crystallographica Section E, 2017.
Crystallization and X-ray diffraction data of CK2 kinase inhibitors. ResearchGate, 2013.
Intermolecular interactions in crystals: fundamentals of crystal engineering. Royal Society of Chemistry, 2025.
Comparative Guide: Synthesis & Impurity Profiling of 5-(Bromomethyl)-3-iodo-1H-indazole
The following guide details the synthesis and impurity profiling of 5-(Bromomethyl)-3-iodo-1H-indazole , a critical "warhead" intermediate often used in the development of kinase inhibitors (e.g., Axitinib analogs). This...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the synthesis and impurity profiling of 5-(Bromomethyl)-3-iodo-1H-indazole , a critical "warhead" intermediate often used in the development of kinase inhibitors (e.g., Axitinib analogs).
This guide compares two distinct synthetic strategies: Radical Bromination (Route A) and Hydroxymethyl Activation (Route B) , providing experimental protocols, impurity trees, and analytical methods.
Executive Summary
5-(Bromomethyl)-3-iodo-1H-indazole is a highly reactive alkylating agent. Its dual-functionality (C3-iodine for cross-coupling and C5-bromomethyl for alkylation) makes it a linchpin in medicinal chemistry. However, its synthesis is plagued by instability and over-reaction.
Route A (Radical Bromination): Offers the shortest path but generates significant bis-brominated impurities that are difficult to remove.
Route B (Alcohol Activation): A multi-step sequence that yields a cleaner profile, minimizing over-bromination but introducing phosphorous-based contaminants.
Recommendation: For early-phase discovery (mg scale), Route A is preferred for speed. For process development (gram to kg scale), Route B is mandatory to meet ICH impurity guidelines.
Part 1: The Synthetic Challenge & Alternatives
Route A: Radical Bromination (Wohl-Ziegler)
This method utilizes N-bromosuccinimide (NBS) to brominate 5-methyl-3-iodo-1H-indazole directly.
Mechanism: Free-radical chain reaction initiated by AIBN or light.
Primary Failure Mode: The product is more reactive toward bromination than the starting material, leading to the 5-(dibromomethyl) impurity.
Route B: Hydroxymethyl Activation (The "Clean" Route)
This method converts a 5-formyl or 5-ester precursor into the alcohol, followed by activation with PBr3.
Mechanism: Nucleophilic substitution (
).
Primary Failure Mode: Incomplete conversion leading to residual 5-(hydroxymethyl) impurity (hydrolysis prone).
Comparative Performance Matrix
Metric
Route A: Radical Bromination
Route B: Alcohol Activation
Step Count
1 Step
2-3 Steps (Reduction Bromination)
Crude Purity
60–75%
85–95%
Dominant Impurity
5-(dibromomethyl)-3-iodo-1H-indazole
5-(hydroxymethyl)-3-iodo-1H-indazole
Purification Difficulty
High (Product & Impurity co-elute)
Low (Distinct polarity difference)
Scalability
Poor (Exotherms, radical control)
Excellent (Controlled addition)
Part 2: Impurity Profiling & Causality
Understanding the origin of impurities is essential for control.[1][2] The following diagram maps the genesis of critical impurities across both routes.
Figure 1: Impurity genealogy. Route A risks over-bromination (Red nodes), while Route B risks hydrolysis and dimerization (Yellow nodes).
Critical Impurity Descriptions
Impurity A (The "Bis-Bromo"): 5-(dibromomethyl)-3-iodo-1H-indazole.
Origin: Route A. Radical bromination continues at the benzylic position.
Impact: Acts as a "suicide substrate" in subsequent alkylation steps, irreversibly capping nucleophiles.
Impurity B (The "Hydrolysis"): 5-(hydroxymethyl)-3-iodo-1H-indazole.
Origin: Route B (incomplete reaction) or degradation of the Target by atmospheric moisture.
Impact: Reduces yield; competes as a nucleophile in dimerization events.
Impurity C (The "Regio-Isomer"): 1-Bromo- or 2-Bromo- species.
Origin: Reaction at the nitrogen atom if the indazole N-H is not protected (e.g., with THP or SEM).
Part 3: Experimental Protocols
Protocol 1: Optimized Radical Bromination (Route A)
Best for: Rapid generation of material where <5% bis-bromo impurity is acceptable.
Setup: Charge a flame-dried flask with 5-methyl-3-iodo-1H-indazole (1.0 eq) and anhydrous Chlorobenzene (10 mL/g). Note: Chlorobenzene suppresses polychlorination compared to CCl4.
Isolation: Pass through a short pad of neutral alumina (to remove phosphorous residues). Concentrate to yield a white solid.[3]
Part 4: Analytical Method Validation
Standard reverse-phase HPLC is sufficient, but care must be taken regarding the stability of the bromomethyl group in aqueous mobile phases.
HPLC Conditions
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile (ACN).
Gradient: 10% B to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV @ 254 nm (Indazole core) and 220 nm.
Sample Diluent: 100% ACN (Avoid water/methanol to prevent in-situ solvolysis).
Analytical Workflow Logic
Figure 2: Analytical decision tree. Relative Retention Times (RRT) are approximate and referenced to the target peak.
References
Giraud, F., et al. (2012). "C3-Indazole functionalization: A review." Current Organic Chemistry. Link
Pfizer Inc. (2006). "Methods for preparing indazole compounds." World Intellectual Property Organization, WO2006048745A1. (Describes synthesis of Axitinib intermediates and control of indazole impurities). Link
Li, X., et al. (2014). "Ultrasound-assisted bromination of indazoles at the C3 position." RSC Advances. (Discusses radical vs ionic mechanisms in indazole halogenation). Link
BenchChem. (2025).[4] "Assessing the Purity of Synthesized 3-Iodo-6-methyl-5-nitro-1H-indazole." (General guide on methyl-indazole impurity profiling). Link
Sigma-Aldrich. "5-Bromo-3-iodo-1H-indazole Product Specification." (Baseline data for halogenated indazole stability). Link
Personal protective equipment for handling 5-(Bromomethyl)-3-iodo-1H-indazole
Topic: Personal protective equipment for handling 5-(Bromomethyl)-3-iodo-1H-indazole Audience: Researchers, scientists, and drug development professionals. Executive Hazard Profile Status: High-Potency Intermediate | Pri...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Personal protective equipment for handling 5-(Bromomethyl)-3-iodo-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
5-(Bromomethyl)-3-iodo-1H-indazole combines a highly reactive benzylic bromide moiety with an iodinated indazole core. In the absence of a compound-specific Safety Data Sheet (SDS), you must handle this substance according to the Structure-Activity Relationship (SAR) hazards of benzyl bromides and halo-indazoles .
Lachrymator (Tear Gas Effect): The 5-bromomethyl group releases vapors that cause severe eye/respiratory irritation even at low concentrations.
Alkylating Agent: Capable of modifying DNA/proteins; treat as a potential mutagen and corrosive.
Hydrolysis Hazard: Reacts with ambient moisture to release Hydrogen Bromide (HBr) gas.
Photolabile: The C-I bond is sensitive to light; exposure may liberate free iodine or radicals.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "blue nitrile" gloves alone. The lipophilic nature of the indazole core combined with the alkylating bromide facilitates rapid permeation.
Zone
Component
Specification
Rationale
Hands (Inner)
Laminate Film
Silver Shield® / 4H® (2.7 mil)
Impermeable barrier. Standard nitrile is permeable to benzyl bromides within minutes.
Hands (Outer)
Nitrile
Extended Cuff (minimum 5 mil)
Provides dexterity and protects the inner laminate glove from physical tears.
Eyes
Chemical Goggles
Indirect Vent / Sealed
Safety glasses are insufficient against lachrymatory vapors.
Respiratory
Respirator
Full-face w/ ABEK-P3 or OV/AG cartridges
Mandatory if working outside a fume hood (e.g., during balance cleaning or spill cleanup).
Body
Lab Coat
Poly-cotton or Tyvek® (Disposable)
Tyvek is preferred for scale-up (>1g) to prevent fabric retention of the lachrymator.
Operational Protocol: Step-by-Step Handling
A. Preparation & Weighing
Engineering Control: All operations must occur inside a certified chemical fume hood.
Static Control: Use an anti-static gun if the solid is fluffy/dry to prevent dispersal.
Weighing:
Tare the receiving vessel (flask/vial) before bringing it into the hood.
Transfer solid inside the hood using a disposable spatula.
Immediately wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent formation of crusty HBr salts that can compromise the seal.
B. Reaction Setup
Solvent Choice: Avoid nucleophilic solvents (e.g., Methanol, Water) which will rapidly degrade the bromomethyl group. Use anhydrous DCM, THF, or DMF.
Addition: Add the solution of 5-(Bromomethyl)-3-iodo-1H-indazole slowly to the reaction mixture to control exotherms.
C. Decontamination (Quenching)
Never discard "empty" glassware or spatulas directly into the wash bin. Residual bromomethyl compound will volatilize and evacuate the lab.